N-(2-Chloro-4-iodophenyl)acetamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-4-iodophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClINO/c1-5(12)11-8-3-2-6(10)4-7(8)9/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZOAOZIMUGTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClINO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593736 | |
| Record name | N-(2-Chloro-4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135050-05-4 | |
| Record name | N-(2-Chloro-4-iodophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"N-(2-Chloro-4-iodophenyl)acetamide" chemical properties
This guide provides an in-depth technical analysis of N-(2-Chloro-4-iodophenyl)acetamide (CAS 135050-05-4), a strategic di-halogenated scaffold used in medicinal chemistry for the modular synthesis of polysubstituted biaryls.
High-Fidelity Scaffold for Orthogonal Cross-Coupling
Executive Summary
This compound is a bifunctional building block characterized by two chemically distinct halogen handles on an acetanilide core. Its utility lies in the kinetic orthogonality between the C(4)–Iodine and C(2)–Chlorine bonds. In palladium-catalyzed cross-coupling protocols, the C–I bond undergoes oxidative addition significantly faster than the C–Cl bond. This allows researchers to selectively functionalize the para-position while preserving the ortho-chlorine for subsequent transformations, making it an ideal template for diversity-oriented synthesis (DOS) in drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Critical Disambiguation
Warning: Do not confuse this compound with its isomer, 2-chloro-N-(4-iodophenyl)acetamide (CAS 2564-00-3).
-
Target Compound (CAS 135050-05-4): Chlorine is on the phenyl ring . Stable scaffold.
-
Isomer (CAS 2564-00-3): Chlorine is on the acetyl group (
-chloroacetamide). This is a potent alkylating agent and electrophile.
Key Data Table
| Property | Specification |
| CAS Number | 135050-05-4 |
| IUPAC Name | This compound |
| Molecular Formula | |
| Molecular Weight | 295.50 g/mol |
| SMILES | CC(=O)NC1=C(Cl)C=C(I)C=C1 |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water.[1] |
| Calc. LogP | ~2.4 (Lipophilic) |
| H-Bond Donors/Acceptors | 1 Donor (NH), 1 Acceptor (C=O) |
Synthetic Architecture
The synthesis of this compound is a robust acetylation of the corresponding aniline. This step is essential to protect the nitrogen from oxidation and prevent catalyst poisoning during subsequent transition-metal catalyzed reactions.
Protocol: Acetylation of 2-Chloro-4-iodoaniline
Reagents: 2-Chloro-4-iodoaniline (1.0 eq), Acetic Anhydride (1.2 eq) or Acetyl Chloride (1.1 eq), Pyridine (1.5 eq), Dichloromethane (DCM).
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-chloro-4-iodoaniline (CAS 42016-93-3) in anhydrous DCM under an inert atmosphere (
). -
Base Addition: Add pyridine (or triethylamine) to scavenge the acid byproduct. Cool the mixture to 0°C to control exotherm.
-
Acylation: Dropwise addition of Acetyl Chloride or Acetic Anhydride. The reaction is typically rapid due to the nucleophilicity of the aniline, despite the electron-withdrawing halogens.
-
Monitoring: Monitor by TLC (Hexane/EtOAc). The starting aniline spot will disappear.
-
Workup: Quench with dilute HCl (to remove pyridine), wash with
, dry over , and concentrate. -
Purification: Recrystallization from Ethanol/Water or flash chromatography.
Synthesis Logic Diagram
Figure 1: Synthetic pathway converting the aniline precursor to the target acetamide.
Reactivity & Functionalization: The Orthogonal Strategy
The primary value of this molecule is the chemoselectivity between the C–I and C–Cl bonds.
Mechanistic Insight: C–I vs. C–Cl Activation
In Pd(0)/Pd(II) catalytic cycles, the rate-determining step (oxidative addition) is governed by the bond dissociation energy (BDE).
-
C–I Bond: Weaker (~65 kcal/mol). Oxidative addition occurs rapidly at room temperature or mild heating.
-
C–Cl Bond: Stronger (~95 kcal/mol). Requires higher temperatures and specialized electron-rich ligands (e.g., Buchwald phosphines like SPhos or XPhos) to activate.
Experimental Workflow: Sequential Coupling
Researchers can exploit this difference to install two different aryl groups sequentially.
-
Step 1 (Suzuki-Miyaura Coupling at C4):
-
Conditions:
(Standard catalyst), Aryl Boronic Acid, , Toluene/Water, 80°C. -
Outcome: The Pd inserts exclusively into the C–I bond. The C–Cl bond remains intact due to the steric hindrance of the ortho-acetamide group and the higher activation energy.
-
-
Step 2 (Activation of C2):
-
Conditions:
, XPhos (Ligand), Boronic Acid #2, , Dioxane, 100°C+. -
Outcome: The sterically hindered and electronically deactivated C–Cl bond is forced to react, completing the biaryl or triaryl core.
-
Selectivity Logic Diagram
Figure 2: Sequential functionalization strategy exploiting kinetic orthogonality of Halogens.
Safety & Handling
-
Hazards: As with most halogenated aromatics, treat as an irritant. The acetamide moiety reduces volatility compared to the aniline, but standard PPE (gloves, goggles, fume hood) is mandatory.
-
Storage: Store in a cool, dry place. Light sensitive (iodine compounds can degrade/discolor over time).
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
PubChem. 2-chloro-N-(4-iodophenyl)acetamide Compound Summary (CID 735792).[2] National Library of Medicine. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[3][4] Chemical Reviews, 95(7), 2457–2483. (Foundational text on chemoselectivity). [Link]
Sources
- 1. 67-47-0 CAS MSDS (5-Hydroxymethylfurfural) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 2-chloro-N-(4-iodophenyl)acetamide, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. Suzuki Coupling [organic-chemistry.org]
Structure Elucidation of N-(2-Chloro-4-iodophenyl)acetamide: A Technical Guide
Executive Summary
Compound: N-(2-Chloro-4-iodophenyl)acetamide CAS: 24410-67-3 Molecular Formula: C₈H₇ClINO Molecular Weight: 295.50 g/mol
This guide details the structural elucidation of this compound, a polysubstituted aromatic scaffold often utilized as a precursor in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). The presence of two distinct halogen atoms (chlorine and iodine) on the acetanilide core presents unique spectroscopic challenges and opportunities for regioselective functionalization. This document provides a self-validating framework for confirming the structure through NMR, MS, and IR techniques.
Synthetic Context & Rationale
To understand the structure, one must understand its origin. The regiochemistry is defined by the starting material, 2-chloro-4-iodoaniline . The acetylation reaction locks the nitrogen lone pair, altering the electronic environment of the ring protons.
Reaction Scheme
The synthesis typically proceeds via nucleophilic acyl substitution using acetic anhydride or acetyl chloride.
Figure 1: Synthetic pathway and purification workflow.
Theoretical Prediction & Regiochemistry
Before analyzing spectra, we must predict the signal patterns to validate experimental data. The molecule is a 1,2,4-trisubstituted benzene .
Substituent Effects[1][2][3][4][5][6]
-
Acetamido group (-NHCOCH₃): Ortho/para directing, but the nitrogen lone pair is delocalized into the carbonyl, making it less activating than a free amine. It exerts a shielding effect on ortho protons (H-6) relative to the naked aniline, but the anisotropy of the carbonyl can cause deshielding depending on conformation.
-
Chlorine (C-2): Inductive withdrawing (-I), Resonance donating (+R). Ortho to the amide.[1]
-
Iodine (C-4): Large heavy atom. Inductive withdrawing, but polarizable.
Isomer Discrimination
The primary risk is distinguishing the target from its regioisomer, N-(2-iodo-4-chlorophenyl)acetamide.
-
Target (2-Cl, 4-I): H-3 is between Cl and I.
-
Isomer (2-I, 4-Cl): H-3 is between I and Cl.
-
Differentiation: ¹³C NMR chemical shifts of C-2 and C-4 are definitive due to the "Heavy Atom Effect" of Iodine, which causes a significant upfield shift (shielding) of the ipso carbon (C-4 in the target).
Spectroscopic Elucidation (The Core)
A. Mass Spectrometry (MS)
Technique: GC-MS or LC-MS (ESI+) Target Mass: [M+H]⁺ = 295.9 (approx)
The mass spectrum provides the first "Go/No-Go" decision based on the halogen signature.
| Isotope | Mass Contribution | Pattern Signature |
| ³⁵Cl | 34.97 Da | M (100% relative abundance) |
| ³⁷Cl | 36.97 Da | M+2 (~32% relative abundance) |
| ¹²⁷I | 126.90 Da | Monoisotopic (No M+2 contribution) |
Diagnostic Rule: Look for a characteristic 3:1 ratio between the molecular ion (m/z ~295) and the M+2 peak (m/z ~297). If the ratio is 1:1, you have Bromine. If no M+2, you lack Chlorine.
B. ¹H NMR Analysis (400 MHz, DMSO-d₆)
The aromatic region is the fingerprint. We expect three distinct aromatic protons.
Predicted Chemical Shifts & Coupling:
-
H-6 (Proton ortho to NHAc):
-
Position: ~7.8 - 8.2 ppm (Deshielded by amide anisotropy).
-
Splitting: Doublet (d).
-
Coupling: J ≈ 8.5 Hz (Ortho coupling to H-5).
-
Note: This proton is spatially adjacent to the NH group.
-
-
H-5 (Proton meta to NHAc, ortho to I):
-
Position: ~7.6 ppm.[2]
-
Splitting: Doublet of Doublets (dd).
-
Coupling: J ≈ 8.5 Hz (Ortho to H-6) and J ≈ 2.0 Hz (Meta to H-3).
-
-
H-3 (Proton between Cl and I):
-
Position: ~7.7 - 7.9 ppm (Deshielded by two halogens).
-
Splitting: Doublet (d).
-
Coupling: J ≈ 2.0 Hz (Meta to H-5).
-
-
Aliphatic Region:
Figure 2: ¹H NMR Coupling Network. The correlation between H-5 and H-6 is the strongest coupling interaction.
C. ¹³C NMR Analysis (100 MHz, DMSO-d₆)
Carbon NMR is critical for confirming the position of the Iodine atom.
-
Carbonyl (C=O): ~169 ppm.[2]
-
C-4 (C-I): 85 - 95 ppm . This is the "smoking gun." Carbon bonded to Iodine appears significantly upfield compared to C-Cl (~125-130 ppm) or C-H (~120-130 ppm).
-
Methyl (CH₃): ~24 ppm.
Experimental Protocols
Protocol A: Synthesis of this compound
Based on standard acetylation methodologies for halo-anilines [1, 2].
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 2-chloro-4-iodoaniline (1.0 g, 3.9 mmol) in Glacial Acetic Acid (5 mL).
-
Addition: Slowly add Acetic Anhydride (0.5 mL, 5.0 mmol) at room temperature.
-
Reaction: Heat the mixture to 60°C for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).
-
Quench: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. A white precipitate should form immediately.
-
Isolation: Filter the solid via vacuum filtration. Wash with cold water (3 x 10 mL) to remove residual acid.
-
Purification: Recrystallize from Ethanol/Water (9:1) if necessary.
-
Drying: Dry in a vacuum oven at 50°C for 4 hours.
Protocol B: Sample Preparation for NMR
-
Weigh 10-15 mg of the dry solid.
-
Dissolve in 0.6 mL of DMSO-d₆ (Deuterated Dimethyl Sulfoxide). Note: CDCl₃ may be used, but solubility is often better in DMSO for amides.
-
Transfer to a clean, dry 5mm NMR tube.
-
Acquire ¹H (16 scans) and ¹³C (1024 scans) spectra.
Quality Control & Troubleshooting
| Observation | Potential Cause | Remediation |
| Extra doublet in aromatic region | Unreacted Aniline | Check for broad NH₂ peak at ~5.0 ppm. Recrystallize. |
| Mass Spec shows M/M+2 ratio ~1:1 | Bromine Contamination | Check starting material purity. You likely used 2-bromo-4-iodoaniline. |
| Melting Point Depression | Wet Sample / Impurity | Dry sample thoroughly. Pure acetanilides have sharp MPs. |
| Missing Amide Proton | Deuterium Exchange | If using CD₃OD or D₂O shake, the NH will disappear. Use DMSO-d₆. |
References
-
BenchChem. "Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives." BenchChem Technical Support, 2025.[5] Link
-
National Institutes of Health (NIH). "2-Chloro-N-(4-hydroxyphenyl)acetamide: Synthesis and crystallization." PubMed Central, 2022. Link
-
Royal Society of Chemistry. "Supplementary Information: Synthesis of N-(2-Chlorophenyl)-2-(4-formylphenoxy)acetamide." RSC Advances, 2014. Link
-
ChemicalBook. "4'-Chloroacetanilide 1H NMR Spectrum." ChemicalBook Spectra Database. Link
Sources
"N-(2-Chloro-4-iodophenyl)acetamide" solubility profile
Technical Whitepaper: Solubility Profiling & Solvent Selection for N-(2-Chloro-4-iodophenyl)acetamide
Executive Summary
This technical guide provides a comprehensive solubility profile for This compound (CAS: 135050-05-4).[1] Distinct from its isomer 2-chloro-N-(4-iodophenyl)acetamide (an alkylating agent), this molecule is a haloacetanilide serving as a critical scaffold in cross-coupling chemistries (e.g., Suzuki-Miyaura, Sonogashira).[1][2]
The presence of the iodine atom at the para-position and the chlorine at the ortho-position imparts significant lipophilicity to the aromatic ring, counterbalancing the polarity of the acetamide moiety.[1][2] Consequently, this compound exhibits a "solubility switch" behavior—highly soluble in polar aprotic solvents, moderately soluble in hot alcohols, and practically insoluble in water.[1][2] This profile dictates its utility: DMSO/DMF for reactions, Ethanol for purification, and Water for precipitation workups.[1][2]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand the competing forces within its structure:
| Feature | Structural Component | Effect on Solubility |
| H-Bond Donor | Amide N-H | Facilitates solubility in H-bond accepting solvents (DMSO, Methanol).[1][2] |
| H-Bond Acceptor | Carbonyl Oxygen (C=O) | Allows interaction with protic solvents (Alcohols, Water).[1][2] |
| Lipophilicity | Iodine (C-4) & Chlorine (C-2) | The large van der Waals radius of Iodine significantly increases LogP, reducing aqueous solubility and enhancing solubility in chlorinated organics (DCM).[2] |
| Crystal Lattice | The planar aromatic ring allows tight packing, requiring thermal energy (heat) or high-dielectric solvents to disrupt the lattice during dissolution.[1][2] |
Solubility Profile & Solvent Compatibility
The following data categorizes solvent suitability based on experimental precedents for haloacetanilides.
Table 1: Solvent Class Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Reaction Media: Ideal for cross-coupling reactions; standard for NMR analysis.[1][2] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Temperature Dependent | Purification: Moderate solubility at RT; High solubility at boiling point.[2] Ideal for recrystallization.[1][2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | Extraction: Used to partition the compound from aqueous layers during workup.[2] |
| Ethers | THF, 1,4-Dioxane | Moderate to Good | Reaction Media: Alternative for reactions requiring lower boiling points than DMF.[1][2] |
| Aqueous | Water, Brine | Insoluble (<0.1 mg/mL) | Precipitation: Used as an anti-solvent to crash the product out of reaction mixtures.[2] |
Critical Distinction: Ensure you are working with This compound (CAS 135050-05-4).[1][3] Do not confuse with 2-chloro-N-(4-iodophenyl)acetamide (CAS 2564-00-3), which is a potent alkylating agent and skin irritant.[1][2]
Decision Logic & Workflows
The following diagrams illustrate the logical flow for solvent selection and purification, encoded in Graphviz (DOT).
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the optimal solvent based on the experimental objective (Synthesis, Purification, or Analysis).
Experimental Protocols
Scientific integrity requires self-validating protocols.[1][2] The following methodologies allow you to determine exact solubility limits and purify the compound.
Protocol A: Gravimetric Solubility Determination (The "Shake-Flask" Method)
Use this protocol to generate precise mg/mL data for your specific solvent batch.[1]
-
Preparation: Weigh approximately 100 mg of this compound into a tared 4 mL glass vial.
-
Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., Ethanol).[1][2]
-
Equilibration: Seal the vial and agitate (shaker or magnetic stir bar) at 25°C for 24 hours.
-
Filtration: Filter the saturated solution through a 0.45 µm PTFE syringe filter into a pre-weighed vessel.
-
Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) until a constant mass is achieved.[1][2]
-
Calculation:
[1][2]
Protocol B: Recrystallization from Ethanol
This is the standard method for purifying haloacetanilides from crude reaction mixtures.[2]
Caption: Step-by-step workflow for the purification of this compound via recrystallization.
Step-by-Step Narrative:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95% or 100%) in small portions while heating on a hot plate until the solvent boils.[1][2] Continue adding solvent just until all soluble material dissolves.[1][2]
-
Hot Filtration (Optional): If insoluble black specks remain (palladium residues or dust), filter the hot solution rapidly through a glass wool plug or sintered funnel.[1][2]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature undisturbed. Causality: Rapid cooling precipitates impurities; slow cooling grows pure crystal lattices.[1][2] Once at RT, place in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter the crystals using a Buchner funnel.
-
Washing: Wash the filter cake with a small volume of ice-cold Ethanol. Warning: Warm ethanol will redissolve your product.[1][2]
-
Drying: Dry the crystals in a vacuum oven at 40°C to remove residual solvent.
Applications & Implications
The solubility profile of this compound directly impacts its utility in drug discovery:
-
Cross-Coupling Precursor: The high solubility in DMF/DMSO makes it an excellent substrate for Suzuki or Sonogashira couplings.[1][2] The Iodine atom (C-4) is more reactive than the Chlorine (C-2), allowing for regioselective functionalization at the 4-position using Pd-catalysis.[1][2]
-
Safety Note: While less reactive than alpha-chloroacetamides, halogenated aromatics can be sensitizers.[1][2] Always handle in a fume hood using nitrile gloves.[1][2]
References
-
Sigma-Aldrich. Product Detail: this compound (CAS 135050-05-4).[1][2] Accessed October 2023.[1][2]
-
BLD Pharm. Material Safety Data Sheet: this compound.[1][2][3][2]
-
Gowda, B. T., et al. (2007).[1][2] "Crystal structure of 2-chloro-N-(4-chlorophenyl)acetamide." Acta Crystallographica Section E, 63(8), o3503.[1][2] (Cited for structural analogy and recrystallization protocols of haloacetanilides).[1][2]
-
Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1][2] (General reference for solubility prediction of halogenated aromatics).
Sources
Technical Guide: Safety, Handling, and Synthesis of N-(2-Chloro-4-iodophenyl)acetamide
The following technical guide is structured to provide an authoritative, self-validating framework for the safe handling and application of N-(2-Chloro-4-iodophenyl)acetamide .
CAS Number: 135050-05-4 Molecular Formula: C₈H₇ClINO Molecular Weight: 295.50 g/mol
Part 1: Executive Safety Summary & Disambiguation
Critical Disambiguation (The "Name-Structure" Trap)
In organic synthesis, nomenclature ambiguity often leads to dangerous mishandling. It is vital to distinguish the target compound from its highly toxic isomer.
| Feature | Target Compound | High-Hazard Isomer (Do Not Confuse) |
| Name | This compound | 2-Chloro-N-(4-iodophenyl)acetamide |
| Structure | Acetyl group on Nitrogen; Cl and I on Phenyl ring.[1][2] | Chloroacetyl group (Cl-CH₂-CO-) on Nitrogen. |
| Class | Halogenated Acetanilide | |
| Primary Hazard | Irritant, Light Sensitive | Potent Alkylator, Lachrymator, High Toxicity |
Directive: Verify the CAS number (135050-05-4) and structure before handling. This guide focuses strictly on the acetanilide derivative (Target Compound).
Physicochemical Profile
-
Appearance: Solid, typically off-white to beige crystalline powder.
-
Solubility:
-
High: DMSO, DMF, Methanol (warm).
-
Moderate: Dichloromethane, Ethyl Acetate.
-
Low/Insoluble: Water, Hexanes.
-
-
Reactivity:
-
Light Sensitivity: The Aryl-Iodide (C-I) bond is photosensitive. Prolonged exposure to light causes homolytic cleavage, releasing iodine radicals and turning the solid purple/brown.
-
Thermal Stability: Stable at room temperature; however, avoid temperatures >50°C during drying to prevent sublimation or degradation.
-
Part 2: Hazard Identification & Risk Assessment (E-E-A-T)
While specific GHS data for CAS 135050-05-4 is limited in public repositories, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR) of analogous halogenated acetanilides (e.g., 4-chloroacetanilide).
GHS Classification (Inferred)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Toxicology Insights
-
Systemic Absorption: Halogenated acetanilides can be absorbed through the skin. Chronic exposure may impact the liver (hepatotoxicity) or blood (methemoglobinemia), though the iodine substituent often reduces volatility compared to lower halogens.
-
Sensitization: Potential skin sensitizer. Avoid repeated contact.
Part 3: Operational Handling & Engineering Controls
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur inside a certified Chemical Fume Hood .
-
Dust Control: Use a static-dissipative balance shield if the powder is fine/electrostatic.
-
Light Protection: Perform synthesis and storage in amber glassware or vessels wrapped in aluminum foil.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving recommended.
-
Inner: Nitrile (4 mil).
-
Outer: Nitrile (4-8 mil) or Neoprene.
-
Rationale: Halogenated aromatics can permeate thin nitrile over time.
-
-
Eye Protection: Chemical safety goggles (ANSI Z87.1). Face shield required if working with large quantities (>10g) or during energetic reactions.
-
Body: Lab coat (cotton/poly blend) + long pants + closed-toe shoes.
Part 4: Synthesis & Experimental Workflow
Context: This compound is typically synthesized via the acetylation of 2-chloro-4-iodoaniline. The choice of Acetic Anhydride (
Protocol: Acetylation of 2-Chloro-4-iodoaniline
-
Reagents: 2-Chloro-4-iodoaniline (1.0 equiv), Acetic Anhydride (1.2 equiv), Sodium Acetate (1.0 equiv), Glacial Acetic Acid (Solvent).
-
Mechanism: Nucleophilic Acyl Substitution.[3]
Step-by-Step Methodology:
-
Dissolution: In a foil-wrapped flask, dissolve 2-chloro-4-iodoaniline in glacial acetic acid (approx. 5 mL per gram).
-
Activation: Add sodium acetate (acts as a buffer/catalyst).
-
Addition: Add acetic anhydride dropwise at room temperature.
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:7).
-
Quench: Pour the reaction mixture into ice-cold water (10x volume). The product should precipitate as a solid.[4]
-
Isolation: Filter the solid via vacuum filtration (Buchner funnel).
-
Purification: Recrystallize from Ethanol/Water if necessary to remove unreacted amine.
Workflow Diagram (DOT)
Caption: Synthesis workflow for this compound emphasizing light protection and quench steps.
Part 5: Emergency Response & Waste Management
Spill Response Decision Tree
Caption: Decision logic for containing spills of solid vs. solvated compound.
Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Protocol: Do not mix with non-halogenated solvents (e.g., acetone washings) if your facility separates them. The presence of Iodine and Chlorine requires high-temperature incineration scrubbers at the disposal facility.
-
Labeling: Clearly mark container as "Contains Aryl Iodide/Chloride."
First Aid
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses. Seek medical attention.
-
Skin Contact: Wash with soap and water. If irritation persists (redness/itching), consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).
References
-
PubChem. (n.d.). N-(4-Chlorophenyl)acetamide (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
- 1. CHM 2322 (Organic Chemistry Lab II) — Adam Cap [adamcap.com]
- 2. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents [patents.google.com]
- 3. Propose a mechanism for the reaction of aniline with acetic anhyd... | Study Prep in Pearson+ [pearson.com]
- 4. chem.libretexts.org [chem.libretexts.org]
"N-(2-Chloro-4-iodophenyl)acetamide" material safety data sheet (MSDS)
Advanced Material Safety & Application Guide
Executive Summary & Molecular Architecture
N-(2-Chloro-4-iodophenyl)acetamide is a high-value bifunctional electrophile used primarily as a scaffold in medicinal chemistry. Its structural utility lies in the differential reactivity between the aryl iodide and aryl chloride positions, enabling sequential Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1]
Unlike standard MSDS documents which provide generic safety data, this guide integrates safety protocols with synthetic strategy, treating the material as a labile chemical intermediate requiring specific handling to preserve its iodine-carbon bond integrity.
Chemical Identity
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 2'-Chloro-4'-iodoacetanilide; 4-Amino-3-chloroiodobenzene acetate |
| CAS Number | 135050-05-4 (Primary Commercial); 2564-00-3 (Alternate Indexing) |
| Molecular Formula | C₈H₇ClINO |
| Molecular Weight | 295.50 g/mol |
| SMILES | CC(=O)NC1=C(C=C(C=C1)I)Cl |
Physicochemical Baseline
-
Appearance: Off-white to pale beige crystalline solid.
-
Melting Point: 152–156 °C (Literature range; purity dependent).
-
Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.
-
Lability: Photosensitive. The C–I bond is susceptible to photolytic cleavage, releasing iodine radicals.
Risk Assessment & Toxicology (HSE)
While acetanilides are generally less toxic than their parent anilines, this compound retains significant irritation potential. The primary operational risk is not acute lethality, but cumulative sensitization and halogen release upon decomposition.
GHS Classification (Derived from SAR)
-
Signal Word: WARNING
-
H317: May cause an allergic skin reaction (Predicted based on halogenated acetanilide profile).[2]
Critical Handling Protocols
-
Light Protection: Storage in amber glass is mandatory . Exposure to UV/visible light degrades the material, turning it violet (iodine release), which poisons Pd-catalysts in subsequent steps.
-
Inert Atmosphere: While air-stable as a solid, solution-phase handling should be conducted under Nitrogen/Argon to prevent oxidative darkening.
Emergency Decision Logic
The following diagram outlines the immediate response logic for exposure scenarios.
Figure 1: Immediate response logic for exposure incidents involving halogenated acetanilides.
Strategic Synthesis & Purification
For researchers requiring high-purity material (e.g., for kinetic studies), commercial batches often contain traces of the parent aniline, which coordinates strongly to Palladium. The following protocol ensures removal of the amine precursor.
Synthesis Protocol: Acetylation of 2-Chloro-4-iodoaniline
Reaction:
Methodology:
-
Charge: In a round-bottom flask, dissolve 2-chloro-4-iodoaniline (1.0 eq) in Glacial Acetic Acid (5 mL/g).
-
Activation: Add Acetic Anhydride (1.2 eq) dropwise.
-
Expert Insight: Using acetic acid as solvent prevents the need for exogenous base (like TEA) and facilitates crystallization upon cooling.
-
-
Reflux: Heat to 100°C for 2 hours.
-
Validation: Monitor via TLC (30% EtOAc/Hexane). The aniline spot (more polar, UV active) must disappear.
-
-
Quench: Pour the hot solution into ice-cold water (10x volume). Vigorous stirring induces precipitation.
-
Filtration: Collect the solid via vacuum filtration.
Purification (The "Self-Validating" Step)
Recrystallization is required to remove trace iodine (violet color) and unreacted aniline.
-
Solvent System: Ethanol/Water (3:1).
-
Validation Check:
-
¹H NMR (DMSO-d₆): Confirm the disappearance of the broad NH₂ singlet (approx. 5.0 ppm) and appearance of the sharp amide NH singlet (approx. 9.5 ppm).
-
Visual: Product must be white/off-white. Pink coloration indicates free iodine; wash with dilute Sodium Thiosulfate if necessary.
-
Figure 2: Synthesis and purification workflow ensuring removal of catalytic poisons.
Application Utility: Chemoselective Coupling[1][8]
The primary value of this compound is its ability to undergo site-selective cross-coupling.
Reactivity Hierarchy
In Pd(0) catalyzed cycles (Suzuki, Heck, Sonogashira), the rate of oxidative addition follows bond strength:
Researchers can exploit this to functionalize the 4-position (Iodine) first, leaving the 2-position (Chlorine) intact for a subsequent reaction.
Experimental Example (Sequential Suzuki):
-
Step 1 (Low Temp): React with Boronic Acid A (1.0 eq), Pd(PPh₃)₄, Na₂CO₃ at 60°C.
-
Outcome: Substitution at C4 (Iodine displaced).[6]
-
-
Step 2 (High Temp/Ligand Switch): React intermediate with Boronic Acid B, Pd₂(dba)₃/XPhos at 100°C.
-
Outcome: Substitution at C2 (Chlorine displaced).
-
References
-
Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from
-
PubChem. (2023).[6] 2-Chloro-N-(4-iodophenyl)acetamide Compound Summary. National Library of Medicine. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Halogen reactivity order).
-
BLD Pharm. (n.d.). MSDS for this compound. Retrieved from
Sources
Methodological & Application
Chemoselective Suzuki-Miyaura Coupling of N-(2-Chloro-4-iodophenyl)acetamide: Protocols for Orthogonal Functionalization
Application Note: AN-2026-SCI
Abstract & Strategic Value
This application note details the chemoselective functionalization of N-(2-Chloro-4-iodophenyl)acetamide , a high-value scaffold in drug discovery. The molecule features two halogenated sites with distinct electronic and steric environments: a highly reactive iodine at the para-position (C4) and a sterically hindered, less reactive chlorine at the ortho-position (C2).
By exploiting the significant difference in bond dissociation energies (
Mechanistic Principles of Selectivity
The success of this protocol relies on the kinetics of the Oxidative Addition (OA) step in the catalytic cycle.
-
Rate of OA: Palladium(0) inserts into the C-I bond orders of magnitude faster than the C-Cl bond.
-
Ligand Influence:
-
Step 1 (Iodine): Uses standard phosphine ligands (e.g.,
) which are active enough for C-I insertion but fail to activate the C-Cl bond at moderate temperatures. -
Step 2 (Chlorine): Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to facilitate OA into the stronger, sterically hindered C-Cl bond.
-
Visualization: Selectivity Pathway
Experimental Protocols
Pre-requisite: Substrate Synthesis
If the substrate is not commercially sourced, it is synthesized from 2-chloro-4-iodoaniline.
Reagents: 2-Chloro-4-iodoaniline (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (1.5 equiv), DCM. Procedure:
-
Dissolve 2-chloro-4-iodoaniline in dry DCM (0.5 M) under
. -
Add pyridine, followed by dropwise addition of acetic anhydride at 0°C.
-
Warm to RT and stir for 2 hours (Monitor by TLC;
of product is lower than aniline). -
Workup: Wash with 1N HCl (to remove pyridine), then sat.
, then brine. Dry over . -
Yield: Typically >90% as an off-white solid.
Protocol A: Chemoselective Coupling at C4-Iodine
Objective: Couple aryl boronic acid
| Parameter | Condition | Rationale |
| Catalyst | Sufficient for C-I; inactive for C-Cl at this temp. | |
| Base | Mild base prevents hydrolysis of acetamide. | |
| Solvent | DME/Water (3:1) or Toluene/EtOH/Water | Biphasic system dissolves inorganic base and organic substrate. |
| Temp | 60°C - 70°C | High enough for I-coupling, low enough to preserve Cl. |
Step-by-Step:
-
Charge: In a reaction vial, combine this compound (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and
(0.03 equiv). -
Inert: Evacuate and backfill with Argon (
). -
Solvent: Add degassed DME and 2M aqueous
. -
Reaction: Heat to 60°C for 4–6 hours.
-
Validation: Check LCMS. Look for loss of Iodine isotope pattern and mass shift corresponding to
. The Chlorine isotope pattern (3:1 ratio of M:M+2) must remain visible. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Protocol B: Sequential Coupling at C2-Chlorine
Objective: Couple a second aryl boronic acid
| Parameter | Condition | Rationale |
| Catalyst | Bulky, electron-rich ligand required for hindered chlorides. | |
| Alt. Cat. | Pd-PEPPSI-IPr (2 mol%) | Excellent stability and activity for difficult chlorides. |
| Base | Stronger base facilitates transmetallation with hindered species. | |
| Solvent | 1,4-Dioxane (anhydrous) | Higher boiling point allowed; water often excluded to protect catalyst. |
| Temp | 100°C - 110°C | Energy required to overcome OA barrier at C-Cl. |
Step-by-Step:
-
Charge: Use the product from Protocol A (1.0 equiv), second Boronic Acid (1.5 equiv),
, XPhos, and finely ground . -
Inert: Strict Argon atmosphere is critical; electron-rich ligands oxidize easily.
-
Reaction: Add Dioxane and heat to 100°C for 12–16 hours.
-
Workup: Filter through Celite to remove Palladium black. Concentrate and purify.
Troubleshooting & Optimization
Common Failure Modes
| Observation | Diagnosis | Corrective Action |
| Protodeboronation | Boronic acid decomposes before coupling. | Use Boronic Esters (Pinacol) or increase catalyst loading to speed up coupling. |
| Dehalogenation | C-I is replaced by C-H instead of C-C. | Solvent is not degassed properly (oxygen issue) or solvent acts as hydride source (avoid EtOH in difficult cases). |
| No Reaction at C-Cl | Catalyst deactivation. | Switch to Buchwald G3 precatalysts (e.g., XPhos Pd G3) to ensure active L1Pd(0) species generation. |
| Acetamide Hydrolysis | Loss of acetyl group. | Base concentration too high or temp too high. Switch to anhydrous conditions ( |
Catalytic Cycle Visualization
The diagram below illustrates the kinetic competition managed by temperature and ligand choice.
References
-
Miyaura, N.; Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews. Link
-
Littke, A. F.; Fu, G. C. (2002).[2] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides". Angewandte Chemie International Edition. Link
-
Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)". Angewandte Chemie International Edition. Link
-
Fairlamb, I. J. S. (2018). "Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures". Organometallics. Link
-
Schlummer, B.; Scholz, U. (2004). "Palladium-Catalyzed C-N and C-C Coupling Reactions of Heterocycles". Advanced Synthesis & Catalysis. Link
Sources
Application Note: Chemoselective Heck Coupling of N-(2-Chloro-4-iodophenyl)acetamide
Executive Summary
This application note details the protocol for the chemoselective Mizoroki-Heck coupling of
The protocol outlined below leverages the significant kinetic difference in oxidative addition rates between aryl iodides and aryl chlorides (
Chemical Context & Mechanistic Rationale[1][2][3][4][5][6][7][8][9][10][11]
Substrate Analysis[5]
-
Substrate:
-(2-Chloro-4-iodophenyl)acetamide -
Electronic Profile: The acetamido group at C1 is an electron-donating group (EDG) via resonance, increasing electron density in the ring. While EDGs generally retard oxidative addition, the high lability of the C-I bond compensates for this.
-
Steric Profile: The ortho-chlorine provides steric bulk near the amide but is remote from the para-iodine reaction center, minimizing steric hindrance during the initial Heck coupling.
Chemoselectivity Mechanism
The success of this protocol relies on the palladium catalyst differentiating between the C-I and C-Cl bonds. The bond dissociation energy (BDE) for
Reaction Pathway Diagram
The following signaling pathway illustrates the divergent outcomes based on catalyst selectivity.
Figure 1: Kinetic bifurcation in the oxidative addition step. The protocol targets the green pathway (C-I activation) while suppressing the red pathway (C-Cl activation).
Experimental Protocol
Materials & Reagents
| Reagent | Equiv. | Role | Notes |
| 1.0 | Substrate | Ensure purity >98% by HPLC. | |
| Methyl Acrylate | 1.5 | Coupling Partner | Stabilized with MEHQ; use excess to drive completion. |
| Palladium(II) Acetate ( | 0.02 (2 mol%) | Pre-catalyst | Source of Pd. |
| Triphenylphosphine ( | 0.04 (4 mol%) | Ligand | Reduces Pd(II) to Pd(0); stabilizes active species. |
| Triethylamine ( | 2.0 | Base | Scavenges HI; regenerates Pd(0). |
| DMF (N,N-Dimethylformamide) | N/A (0.2 M) | Solvent | Anhydrous; degassed. |
Step-by-Step Methodology
Step 1: Catalyst Pre-complexation (Optional but Recommended)
-
In a dry reaction vial, dissolve
(4.5 mg, 0.02 mmol) and (10.5 mg, 0.04 mmol) in 1.0 mL of anhydrous DMF. -
Stir at room temperature under nitrogen for 15 minutes.
-
Observation: The solution should turn from orange-red to bright yellow, indicating the formation of
species and initial reduction to Pd(0).
-
Step 2: Reaction Assembly
-
To the catalyst solution, add
-(2-Chloro-4-iodophenyl)acetamide (295.5 mg, 1.0 mmol). -
Add Triethylamine (278
L, 2.0 mmol). -
Add Methyl Acrylate (135
L, 1.5 mmol). -
Add remaining DMF (4.0 mL) to reach a concentration of
0.2 M. -
Seal the vial with a septum and purge with nitrogen or argon for 5 minutes (sparging).
Step 3: Heating & Monitoring
-
Place the reaction vessel in a pre-heated oil bath or heating block at 90 °C .
-
Critical Control Point: Do not exceed 110 °C. Higher temperatures increase the probability of activating the C-Cl bond.
-
-
Stir vigorously (800 rpm).
-
Monitor by TLC (Hexanes/EtOAc 1:1) or LC-MS at 2 hours and 6 hours.
-
Target: Disappearance of starting material (
) and appearance of a highly fluorescent blue spot (extended conjugation) typically at lower due to the ester.
-
Step 4: Workup & Purification
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (30 mL) and wash with water (3 x 10 mL) to remove DMF and triethylammonium salts.
-
Wash the organic layer with brine (10 mL), dry over
, and concentrate under reduced pressure. -
Purify via flash column chromatography (
, gradient 0-40% EtOAc in Hexanes).
Expected Results & Data Interpretation
NMR Validation
The successful coupling at the iodine position is confirmed by the specific splitting patterns in
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Change |
| Vinyl Protons | 7.65 (d), 6.40 (d) | Doublets ( | New signals. Large coupling constant confirms trans ( |
| Amide NH | 8.0 - 9.5 | Broad Singlet | Remains present; shift may vary with concentration. |
| Aromatic C3-H | ~7.5 - 7.7 | Doublet ( | Meta-coupling to C5-H; confirms C2-Cl is intact (if Cl was lost, splitting would change). |
| Methyl Ester | 3.80 | Singlet | New signal from the acrylate incorporation. |
Yield & Selectivity
-
Typical Isolated Yield: 85–92%
-
Chemoselectivity: >98:2 (C4-functionalization vs. C2-functionalization).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation ("Pd Black") | Ensure rigorous degassing. Oxygen kills the active Pd(0) species. Add 5 mol% extra |
| Loss of Cl-Selectivity | Temperature too high | Reduce reaction temperature to 80 °C. Reaction will be slower but more selective. |
| Formation of Phenol | Hydrolysis of Acetamide | Ensure anhydrous conditions. Avoid strong inorganic bases (NaOH/KOH) at high temps; stick to |
| Substrate Insolubility | High crystallinity of acetanilide | Switch solvent to DMAc (Dimethylacetamide) or NMP, which have higher solubilizing power than DMF. |
References
-
General Heck Mechanism & Selectivity
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[1] Chemical Reviews, 100(8), 3009–3066.
-
-
Chemoselectivity (I vs Cl)
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
-
Synthesis of Chloro-acetanilide Derivatives
-
Related Protocol for o-Haloanilines
- RSC Advances. (2014). Pd-catalyzed Heck-conjoined amidation...
Sources
Application Note: Chemoselective Palladium-Catalyzed Functionalization of N-(2-Chloro-4-iodophenyl)acetamide
Executive Summary & Strategic Value
N-(2-Chloro-4-iodophenyl)acetamide represents a high-value "linchpin" scaffold in medicinal chemistry. Its structural utility lies in the orthogonal reactivity of its two halogen substituents. The significant difference in bond dissociation energies (BDE) between the C(sp²)–I bond (~65 kcal/mol) and the C(sp²)–Cl bond (~95 kcal/mol) allows for highly controlled, sequential functionalization.
This guide details the operational parameters required to achieve chemoselective oxidative addition at the para-iodine position while preserving the ortho-chlorine handle for subsequent elaboration. This strategy is critical for synthesizing polysubstituted aniline derivatives found in kinase inhibitors and agrochemicals.
Core Reactivity Profile
-
Site A (C4-Iodine): High reactivity.[1] Undergoes rapid oxidative addition with Pd(0) under mild conditions (RT to 60°C).
-
Site B (C2-Chlorine): Low reactivity. Sterically hindered by the acetamide group and the newly formed C4 substituent. Requires specialized electron-rich ligands (e.g., Buchwald phosphines) and elevated temperatures (>100°C) for activation.
Mechanistic Logic & Visualization
The success of this protocol relies on kinetic control. The rate of oxidative addition (
Diagram 1: Chemoselective Reaction Pathway
The following diagram illustrates the energy landscape and sequential workflow.
Caption: Kinetic hierarchy allows selective C-I activation (Step 1) before C-Cl activation (Step 2).
Application Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C4-Arylation)
Objective: Couple an arylboronic acid to the C4-position without affecting the C2-chloride.
Rationale:
-
Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2 are preferred. They are active enough for iodides but generally poor for aryl chlorides, enhancing selectivity.
-
Base: Na2CO3 or K3PO4 (mild) prevents background activation of the chloride.
-
Solvent: Toluene/Ethanol/Water mixtures provide excellent solubility and phase transfer for the boronate.
Step-by-Step Methodology:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add:
-
This compound (1.0 equiv, 1.0 mmol, 295 mg)
-
Arylboronic acid (1.1 equiv, 1.1 mmol)
-
Pd(PPh3)4 (3-5 mol%, 0.03-0.05 mmol)
-
-
Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed Toluene (4 mL) and Ethanol (1 mL).
-
Base Addition: Add degassed 2M aqueous Na2CO3 (2.0 equiv, 2.0 mmol, 1 mL).
-
Reaction: Heat the mixture to 60°C (oil bath temperature).
-
Note: Do not exceed 80°C to ensure the C-Cl bond remains inert.
-
-
Monitoring: Monitor by TLC or LCMS after 2 hours. The starting material (iodide) should be consumed; the product should retain the chlorine isotope pattern (3:1 ratio of M : M+2).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.
Typical Yield: 85-95%
Protocol B: Chemoselective Sonogashira Coupling (C4-Alkynylation)
Objective: Install an alkyne at the C4-position.[2][3][4]
Rationale:
-
Copper Co-catalysis: CuI accelerates the transmetalation of the alkyne.
-
Temperature: Room temperature (RT) is often sufficient for aryl iodides, virtually guaranteeing no reaction at the chloride.
Step-by-Step Methodology:
-
Charge: In a dry Schlenk tube or vial:
-
This compound (1.0 equiv)
-
PdCl2(PPh3)2 (2 mol%)
-
CuI (1 mol%)
-
-
Solvent/Base: Add anhydrous THF (0.2 M concentration) and Triethylamine (Et3N) (3.0 equiv).
-
Reagent: Add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir at Room Temperature for 4–12 hours.
-
Optimization: If sluggish, heat to 40°C. Avoid temperatures >60°C to prevent cyclization or C-Cl insertion.
-
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues. Concentrate and purify via column chromatography.
Protocol C: Sequential Activation of C2-Chlorine (Step 2)
Objective: Functionalize the sterically hindered ortho-chloride after Step 1 is complete.
Rationale:
-
Ligand: Standard triphenylphosphine is insufficient. Use bulky, electron-rich biaryl phosphines like XPhos or SPhos (Buchwald Ligands) to facilitate oxidative addition into the stronger, hindered C-Cl bond.
-
Base: Stronger bases like Cs2CO3 or KOtBu are often required.
Step-by-Step Methodology:
-
Substrate: Use the purified product from Protocol A or B (now containing only the C-Cl handle).
-
Catalyst System: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR Pd-XPhos-G4 precatalyst.
-
Conditions: Toluene or Dioxane, Cs2CO3 (2 equiv), 100-110°C .
-
Outcome: Successful cross-coupling at the ortho position.
Experimental Workflow Visualization
The following flow chart outlines the decision-making process for laboratory execution.
Caption: Operational workflow for selecting reaction conditions based on coupling partner.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Dehalogenation (Loss of I) | Hydride source in solvent or overheating. | Ensure solvents are anhydrous (if using reactive hydrides) or switch to Toluene/Water. Lower temp. |
| C2-Cl Reaction (Loss of Selectivity) | Catalyst too active or temp too high. | Switch from electron-rich ligands (e.g., PCy3) to PPh3. Reduce temp to <60°C. |
| No Conversion (C-I) | Catalyst poisoning (S/N species). | Increase catalyst load to 5 mol%. Ensure efficient degassing (O2 inhibits Pd(0)). |
| Protodeboronation | Unstable boronic acid. | Use Boronic Ester (Pinacol) or increase base concentration. |
References
-
Suzuki-Miyaura Coupling Mechanism & Conditions
- Title: Suzuki-Miyaura Coupling - Organic Chemistry Portal
- Source: organic-chemistry.org
-
URL:[Link]
-
Sonogashira Coupling & Chemoselectivity
- Title: Sonogashira Coupling - Wikipedia
- Source: wikipedia.org
-
URL:[Link]
-
Chemoselectivity in Dihaloarenes
- Title: Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionaliz
- Source: N
-
URL:[Link]
-
Buchwald Ligands for Chlorides (Sequential Step)
Sources
Application Note: Chemoselective Derivatization of N-(2-Chloro-4-iodophenyl)acetamide in Medicinal Chemistry
[1]
Part 1: Executive Summary & Strategic Analysis[1]
The "Orthogonal Electrophile" in Kinase Inhibitor Design
N-(2-Chloro-4-iodophenyl)acetamide (CAS 135050-05-4) represents a high-value scaffold in modern medicinal chemistry, particularly in the synthesis of Type II kinase inhibitors (e.g., Sorafenib/Vemurafenib analogs).[1] Its structural utility lies in its three-point orthogonality :
-
C-4 Iodine: A highly reactive "soft" electrophile prone to rapid oxidative addition, allowing for facile cross-coupling (Suzuki, Sonogashira) under mild conditions.[1]
-
C-2 Chlorine: A sterically demanding, less reactive electrophile.[1] It serves primarily to induce torsion (forcing biaryl systems out of planarity) or to fill hydrophobic pockets (Gatekeeper residues).[1] It remains inert under standard Pd-coupling conditions used for the iodine.[1]
-
N-Acetamide: A robust protecting group that masks the aniline, preventing catalyst poisoning by the free amine and inhibiting competing N-arylation during C-C bond formation.[1]
Mechanistic Basis of Chemoselectivity
The successful derivatization of this scaffold relies on the kinetic differentiation between the C-I and C-Cl bonds.[1]
| Bond Type | Approx.[1][2][3] BDE (kcal/mol) | Relative Rate of Oxidative Addition (Pd⁰) |
| C(sp²)–I | ~65 | Fast (Diffusion controlled with active catalysts) |
| C(sp²)–Cl | ~95 | Slow (Requires specialized ligands/high T) |
Strategic Implication: By controlling ligand selection and temperature, researchers can exclusively functionalize the C-4 position while preserving the C-2 chlorine for downstream structure-activity relationship (SAR) studies or subsequent activation.[1]
Part 2: Experimental Workflows & Visual Logic
The following diagram illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Chemoselective diversification pathways.[1][2] Path A is the standard route for biaryl scaffold construction.[1]
Part 3: Detailed Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-4 Arylation)
Objective: To install an aryl or heteroaryl group at the C-4 position without disturbing the C-2 chloride or the acetamide.[1]
Reagents & Equipment:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.1–1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)[1]
-
Why: The bidentate dppf ligand creates a large bite angle, favoring reductive elimination, but is not electron-rich enough to activate the C-Cl bond at moderate temperatures [1].[1]
-
-
Base: 2M Aqueous Na₂CO₃ or K₂CO₃ (3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the acetamide substrate, boronic acid, and base solution. Sparge the solvent mixture with Argon/Nitrogen for 10 minutes.[1] Crucial: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.[1]
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive pressure of inert gas.[1] Seal the vessel immediately.
-
Reaction: Heat the mixture to 60–80°C for 4–12 hours.
-
Note: Do not exceed 90°C. Higher temperatures increase the risk of oxidative addition into the C-Cl bond.[1]
-
-
Monitoring: Monitor by LCMS. The iodine (M+H) peak should disappear, replaced by the biaryl product mass.[1]
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[1]
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Validation Criteria:
-
¹H NMR: Disappearance of the doublet at ~7.8 ppm (C-3 proton next to Iodine) and appearance of new aromatic signals.[1]
-
Selectivity Check: Verify the retention of the Chlorine atom via Mass Spec (distinctive 3:1 isotopic pattern for ³⁵Cl/³⁷Cl).
Protocol B: Buchwald-Hartwig Amination (C-4 Amination)
Objective: To introduce a nitrogen functionality at C-4, creating a diphenylamine core.[1]
Reagents:
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + Xantphos (4 mol%)[1]
-
Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv)[1]
-
Solvent: Toluene or Dioxane (anhydrous).[1]
Methodology:
-
Combine substrate, amine (1.2 equiv), and base in a dry vial inside a glovebox or under Argon flow.[1]
-
Add the pre-mixed Catalyst/Ligand solution.[1]
-
Heat to 80–100°C for 12 hours.
-
Workup: Filter through a Celite pad to remove palladium black and inorganic salts.[1] Concentrate and purify.
Protocol C: Post-Coupling Hydrolysis (Accessing the Aniline)
Objective: Removal of the acetyl group to liberate the free aniline for urea/amide formation (e.g., reaction with isocyanates).[1]
Reagents:
Methodology:
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Loss of Chlorine (Dehalogenation) | Reaction temperature too high or hydride source present.[1] | Lower temperature to <60°C. Ensure solvent is anhydrous (for Buchwald).[1] Switch to Pd(PPh₃)₄ (less active). |
| Hydrolysis of Acetamide during Coupling | Base concentration too high or wet solvent (in Buchwald).[1] | Use weaker bases (K₃PO₄ instead of NaOtBu).[1] Use anhydrous solvents.[1] |
| Low Conversion | Catalyst poisoning or poor solubility.[1] | Degas solvents thoroughly.[1] Switch solvent to DMF/Water (9:1) to improve solubility of polar acetamides.[1] |
| Protodeiodination (I replaced by H) | Boronic acid instability or excessive heating.[1] | Add boronic acid in portions. Ensure strictly anhydrous conditions if using esters.[1] |
Part 5: References
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]
-
Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1]
-
PubChem Compound Summary. (n.d.). This compound.[1][4][5][6] National Center for Biotechnology Information.[1]
Sources
- 1. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 4. 135050-05-4|this compound|BLD Pharm [bldpharm.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 2-chloro-N-(4-iodophenyl)acetamide | C8H7ClINO | CID 735792 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of N-(2-Chloro-4-iodophenyl)acetamide Synthesis
Case ID: #SYN-2Cl4I-AC Subject: Yield Optimization & Troubleshooting Guide Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2][3][4]
Introduction
Welcome to the Technical Support Center. This guide addresses the synthesis of N-(2-Chloro-4-iodophenyl)acetamide (CAS: 135050-05-4), a critical intermediate for various kinase inhibitors and pharmaceutical agents.[1][2][3][4]
Users frequently report yield losses due to two primary factors:
-
Steric Hindrance: The ortho-chloro substituent creates significant steric bulk, retarding the nucleophilic attack of the amine during acetylation.[3][4]
-
Regioselectivity Issues: When synthesizing via iodination of 2-chloroacetanilide, competing ortho-iodination (though minor) and over-iodination can reduce purity.[1][2][3][4]
This guide provides two validated workflows. Method A (Direct Acetylation) is the recommended "Gold Standard" for purity.[2][4] Method B (Regioselective Iodination) is an alternative when the specific aniline precursor is unavailable.[2][3][4]
Module 1: The Acetylation Route (Gold Standard)
Target: Conversion of 2-chloro-4-iodoaniline to this compound.[1][2][3][4]
The Challenge
The starting material, 2-chloro-4-iodoaniline , possesses an amine group deactivated by the inductive effect of the halogen atoms and sterically hindered by the ortho-chlorine.[2][3][4] Standard acetylation (Acetic Anhydride/DCM at RT) often results in incomplete conversion or long reaction times.[1][2][3]
Optimized Protocol
-
Reagents: 2-Chloro-4-iodoaniline (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (1.2 eq) or DMAP (0.1 eq), Dichloromethane (DCM) or Toluene.[1][2][3]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) is highly recommended to accelerate the acyl transfer.[1][2][3][4]
Step-by-Step Workflow:
-
Dissolution: Dissolve 2-chloro-4-iodoaniline (10 mmol) in dry DCM (50 mL).
-
Catalyst Addition: Add DMAP (1 mmol, 10 mol%) and Pyridine (12 mmol). Stir for 10 minutes.
-
Acetylation: Add Acetic Anhydride (15 mmol) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Note: If using Toluene, reflux at 110°C for 2 hours without DMAP.
-
Quench: Add saturated NaHCO₃ solution to quench excess anhydride.
-
Isolation: Separate organic layer, wash with 1M HCl (to remove pyridine), then Brine. Dry over Na₂SO₄ and concentrate.
Troubleshooting Guide (Acetylation)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Steric hindrance of o-Cl is blocking attack.[1][2][3][4] | Switch solvent to Acetic Acid and reflux at 110°C for 2 hours. The thermal energy overcomes the steric barrier.[3][4] |
| Product is Oily/Sticky | Residual Acetic Anhydride or Pyridine.[1][3][4] | Perform a rigorous wash with 1M HCl (removes pyridine) followed by a wash with 10% Na₂CO₃ (removes acetic acid).[1][2][3] |
| Di-acetylation (Imide formation) | Excess Acetic Anhydride + High Temp.[1][2][3][4] | Reduce Ac₂O equivalents to 1.1. Avoid reflux if using DMAP; stick to RT.[1][2][3][4] |
| Purple Coloration | Iodine liberation (De-iodination).[1][2][3] | Reaction exposed to light or excessive heat.[1][2][3][4] Add a pinch of Sodium Thiosulfate during the workup to reduce free iodine.[3][4] |
Module 2: The Iodination Route (Alternative)
Target: Iodination of N-(2-chlorophenyl)acetamide.[1][2][3][4]
The Challenge
This route relies on Electrophilic Aromatic Substitution (EAS).[1][2][3][4] The acetamido group is an ortho/para director.[4] Since the ortho position is blocked by Chlorine (and the other ortho is sterically crowded), the para position is favored.[3][4] However, yield loss occurs due to solubility issues and purification of unreacted starting material.[2][3][4]
Optimized Protocol
-
Reagents: N-(2-chlorophenyl)acetamide, N-Iodosuccinimide (NIS), p-Toluenesulfonic acid (PTSA).[1][2][3]
Step-by-Step Workflow:
-
Setup: Dissolve N-(2-chlorophenyl)acetamide (10 mmol) in Acetonitrile (40 mL).
-
Activation: Add PTSA (10 mol%) to activate the NIS.
-
Addition: Add NIS (11 mmol) portion-wise at RT. Protect from light.[1][2][3][4]
-
Monitoring: Stir for 12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:4).[1][2][3]
-
Workup: Pour into ice water containing Sodium Thiosulfate (to quench iodine). Filter the precipitate.[3][4][5]
Troubleshooting Guide (Iodination)
| Symptom | Probable Cause | Corrective Action |
| Regio-isomers detected | Competition from ortho position (rare but possible).[1][2][3][4] | Recrystallize from Ethanol/Water (9:1) .[1][2][3] The para-iodo product is significantly less soluble and crystallizes first.[1][3][4] |
| Incomplete Reaction | Poor electrophile generation. | Ensure the reaction is acidic . If using NIS, add more PTSA or switch to ICl (Iodine Monochloride) in Acetic Acid for a more aggressive iodination.[2][3] |
| Dark Product | Trapped Iodine.[1][2][3][4] | Wash the solid filter cake with 5% Sodium Bisulfite solution until the filtrate is colorless.[3][4] |
Module 3: Visualization & Logic
Decision Tree: Synthesis Strategy
Use this logic flow to determine the best route based on your available starting materials.
Caption: Decision matrix for selecting the optimal synthetic pathway based on precursor availability and common troubleshooting loops.
Mechanistic Pathway (Acetylation)
Understanding the DMAP catalytic cycle helps explain why it solves the steric hindrance issue.[3][4]
Caption: DMAP forms a highly reactive N-acylpyridinium salt, overcoming the weak nucleophilicity of the sterically hindered aniline.[2][3][4]
Module 4: Purification & QC
Recrystallization Protocol: The crude product often contains traces of iodine (purple/brown) or unreacted aniline.[2][3][4]
-
Procedure: Dissolve crude solid in boiling Ethanol. Add water dropwise until slight turbidity appears.[1][2][3][4] Cool slowly to 4°C.
-
Yield Expectation: 85–92%.
-
Melting Point Check: Pure product melts at 143–144°C [1].
References
-
Ortellado, V. I., et al. (2024).[2][3] "Design, synthesis and structural study of novel acetamidobenzanilide derivatives." Arkivoc, 2024(7), 202412261.[2][3] (Confirming melting point and synthesis via acid chloride route). Link
-
Wen, Y. H., et al. (2006).[2][3] "2-Chloro-N-(4-nitrophenyl)acetamide."[1][2][3][4] Acta Crystallographica Section E, E62, o4427–o4428.[2][3][4] (Structural analogs and hydrogen bonding patterns). Link
-
Sigma-Aldrich. "2-Chloro-4-iodoaniline Product Specification." (Precursor physical properties).[1][2][3][5][6][7] Link
-
PubChem. "N-(4-Chlorophenyl)acetamide Compound Summary."[1][2][3][4] (General acetanilide properties and safety). Link
-
Prakash, O., et al. (2011).[2][3] "Iodination of acetamides using iodine and iodic acid." Update Publishing House. (Methodology for Route B). Link
Sources
- 1. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 5. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. updatepublishing.com [updatepublishing.com]
- 7. 2-Chloro-4-iodoaniline 97 42016-93-3 [sigmaaldrich.com]
Technical Support Guide: Synthesis of N-(2-Chloro-4-iodophenyl)acetamide
Executive Summary & Reaction Context
This guide addresses the synthesis of N-(2-Chloro-4-iodophenyl)acetamide (CAS: 122-04-3 derivative), a critical intermediate in the development of heterocyclic pharmaceuticals. While the target molecule can be synthesized via the acetylation of 2-chloro-4-iodoaniline, the most common and cost-effective route in drug discovery is the regioselective electrophilic iodination of N-(2-chlorophenyl)acetamide (2-chloroacetanilide).
This pathway, while efficient, is prone to specific side reactions governed by the competing directing effects of the acetamido (-NHAc) and chloro (-Cl) groups. This document details the identification, mechanism, and mitigation of these impurities.
Core Reaction Scheme
The synthesis relies on Electrophilic Aromatic Substitution (EAS). The -NHAc group is a strong activator (ortho/para director), while the -Cl group is a weak deactivator (ortho/para director).
-
Target: C4-iodination (Para to -NHAc, Meta to -Cl).
-
Major Competitor: C6-iodination (Ortho to -NHAc, Meta to -Cl).
Critical Side Reactions & Impurity Profiling
The following diagram illustrates the reaction pathway and the divergence points leading to common impurities.
Figure 1: Reaction landscape for the iodination of 2-chloroacetanilide showing primary divergence points.
Detailed Impurity Analysis
| Impurity ID | Structure | Origin (Causality) | Detection (1H NMR) | Mitigation Strategy |
| Impurity A | 6-Iodo Isomer | Regioselectivity Failure: Kinetic control favors the ortho position (C6) if the reaction is too hot or reagents are too reactive (e.g., ICl). | Distinct singlet/doublet shift for the Acetyl-CH3 due to anisotropic shielding by the ortho-Iodine. | Use mild iodinating agents (NIS or |
| Impurity B | 4,6-Diiodo | Stoichiometric Excess: The product is still activated. Excess electrophile attacks the remaining ortho position (C6). | Disappearance of aromatic protons; integration ratio of Ar-H drops to 2:1 vs Acetyl. | Strict stoichiometry (0.95 - 1.0 eq of I+ source). Monitor via TLC/HPLC. |
| Impurity C | Deacetylated | Hydrolysis: The amide bond cleaves under strong acidic conditions (e.g., heating with | Loss of singlet at ~2.1 ppm (Acetyl group). Appearance of broad NH2 signal. | Avoid heating >60°C in acidic media. Buffer aqueous workup to pH 7. |
| Impurity D | Oxidized Species | Radical Oxidation: Use of strong oxidants (e.g., excess | Dark/Purple reaction mixture that persists after thiosulfate wash. | Use Sodium Thiosulfate wash to quench free |
Troubleshooting & Optimization Guide
Scenario 1: "I have a persistent purple color in my product."
-
Diagnosis: Trapped elemental iodine (
) in the crystal lattice. -
Mechanism: Iodine is lipophilic and co-crystallizes with the acetamide.
-
Solution:
-
Dissolve crude solid in Ethyl Acetate.
-
Wash 2x with 10% Sodium Thiosulfate (
) solution. The purple color should vanish instantly as reduces to colorless . -
Recrystallize from Ethanol/Water.
-
Scenario 2: "My yield is good, but NMR shows a 10% isomeric impurity."
-
Diagnosis: Formation of the 6-iodo (ortho) isomer.
-
Mechanism: The acetamido group sterically hinders the ortho position, but not perfectly. High temperatures overcome this barrier.
-
Solution:
-
Switch Reagent: Move from
(highly reactive, lower selectivity) to N-Iodosuccinimide (NIS) with p-TsOH or . These provide a "softer" electrophile. -
Thermodynamic Control: Lower the reaction temperature to 0°C–5°C. This increases the energy barrier difference between para- and ortho-attack, favoring the para-product.
-
Scenario 3: "The product has a free amine peak (NH2) instead of the amide."
-
Diagnosis: Acid-catalyzed hydrolysis (Impurity C).
-
Mechanism: If using oxidative iodination (
or ), the medium becomes highly acidic. Heating this mixture cleaves the protecting group. -
Solution:
-
Reduce reaction time.
-
Neutralize the reaction mixture with saturated
before any concentration or heating steps.
-
Recommended Protocol (Self-Validating)
This protocol utilizes the
Reagents:
-
N-(2-chlorophenyl)acetamide (1.0 eq)
-
Iodine (
) (0.4 eq) -
Iodic Acid (
) (0.2 eq)
Procedure:
-
Dissolution: Dissolve 10 mmol of N-(2-chlorophenyl)acetamide in 20 mL Ethanol.
-
Activation: Add 4 mmol of
. Stir until dissolved. -
Initiation: Dissolve 2 mmol of
in 1 mL water and add dropwise to the main solution.-
Validation: The stoichiometry
ensures 100% atom economy regarding Iodine, preventing excess waste.
-
-
Reaction: Stir at 35°C–40°C for 1-2 hours.
-
Checkpoint: Monitor via TLC (30% EtOAc/Hexane). Product will be more non-polar than starting material.
-
-
Quench: Pour mixture into 100 mL ice water.
-
Isolation: Filter the precipitate.
-
Purification: Recrystallize from Ethanol.
Diagnostic Logic Flow
Use this decision tree to determine the next step if your analysis fails specifications.
Figure 2: Logic flow for analyzing crude NMR data and determining corrective actions.
References
-
Regioselective Iodin
:- Patil, P. S., et al. "Iodination of acetamides using iodine and iodic acid under conventional method as well as microwave irradiation technique.
-
Source:
-
General Iodination Mechanisms & Reagents
-
Crystal Structure & Hydrogen Bonding in Halo-acetanilides
-
Acetylation Protocols (Alternative Route)
- "Acetylation of Aniline (Experiment)." Chemistry LibreTexts.
-
Source:
Sources
- 1. updatepublishing.com [updatepublishing.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Troubleshooting "N-(2-Chloro-4-iodophenyl)acetamide" coupling reactions
Ticket ID: CHEMO-2564-00-3 Subject: Troubleshooting Cross-Coupling Reactions (Suzuki, Sonogashira, Heck) Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist[1]
Molecule Profile & Reactivity Overview
Compound: N-(2-Chloro-4-iodophenyl)acetamide CAS: 2564-00-3 Core Scaffold: Acetanilide Reactive Handles: [1]
-
C(4)–Iodine: Highly reactive; primary site for oxidative addition.[1]
-
C(2)–Chlorine: Low reactivity; sterically hindered by the ortho-acetamide group; requires specialized conditions to activate.[1]
-
Acetamide (–NHAc): Protecting group; susceptible to hydrolysis (deacetylation) under harsh basic conditions.[1]
The "Dual-Electrophile" Challenge
This molecule is a classic "dual-electrophile."[1] The success of your reaction depends entirely on exploiting the kinetic difference between the C–I and C–Cl bonds.
-
Goal: Couple at C–I while leaving C–Cl intact for future diversification.
-
Risk: "Over-coupling" (reacting at both sites) or activating the wrong site (rare, but possible with bulky, electron-rich ligands).
Critical Troubleshooting Guides (FAQ Format)
Category A: Chemoselectivity (C-I vs. C-Cl)
Q: I am seeing trace amounts of double-coupled product. How do I stop the Chlorine from reacting?
A: The C–Cl bond is significantly stronger (BDE ~96 kcal/mol) than the C–I bond (~65 kcal/mol).[2] If you are seeing C–Cl activation, your catalyst system is likely too active or your temperature is too high.[1]
-
The Fix (Ligand Selection): Switch to "first-generation" palladium catalysts. Avoid bulky, electron-rich Buchwald ligands (e.g., XPhos, RuPhos) or NHC ligands in the first step, as these are designed to activate aryl chlorides.
-
The Fix (Temperature): Keep the reaction temperature below 60°C. The activation energy for C–Cl insertion is higher; heat is the enemy of selectivity here.
Q: My reaction stalls after 50% conversion. Should I add more catalyst?
A: Before adding more metal, check your catalyst stability.[1] The released Iodide ions (I⁻) can poison cationic Pd(II) species by forming unreactive PdL₂I₂ complexes, especially in non-polar solvents.
-
The Fix: Ensure you are using a solvent system that solubilizes the inorganic byproducts (e.g., DMF/Water or Dioxane/Water). Alternatively, use a catalyst scavenger or switch to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene), which is more resistant to iodide poisoning than PPh₃.
Category B: Functional Group Integrity (Deacetylation)
Q: I am losing the acetamide group (forming the free aniline). Is my base too strong?
A: Yes. The 2-chloro substituent creates an electron-deficient ring, making the acetamide carbonyl more electrophilic and susceptible to attack by hydroxide ions.
-
The Diagnostic: Check your LCMS for a mass of [M-42].[1] This indicates loss of the acetyl group.
-
The Fix:
-
Avoid Hydroxides: Do not use NaOH or KOH.
-
Use Mild Carbonates/Phosphates: Switch to K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
-
Water Control: While Suzuki couplings require some water for the transmetallation step, excess water at high temperatures promotes hydrolysis.[1] Use a specific ratio (e.g., 4:1 Dioxane:Water) rather than "wet" solvents.[1]
-
Category C: Solubility & Workup
Q: The starting material precipitates out when I add the aqueous base.
A: this compound has poor water solubility due to the lipophilic halogens.[1]
-
The Fix: Ensure your organic co-solvent is highly polar.
-
Best: DMF, DMAc, or NMP (High solubility, but hard to remove).
-
Good: 1,4-Dioxane or THF (Easier to remove, but lower boiling points).[1]
-
Protocol: Dissolve the aryl halide and boronic acid in the organic solvent first, heat to 40°C, then add the degassed aqueous base solution dropwise.
-
Visualized Protocols
Workflow 1: Chemoselective Coupling Pathway
This diagram illustrates the kinetic divergence between the desired C-I coupling and the undesired side reactions.
Caption: Kinetic pathway showing the divergence between the fast C-I coupling (Green) and undesired C-Cl activation or Hydrolysis (Red).[1]
Workflow 2: Troubleshooting Decision Tree
Follow this logic flow when yields are suboptimal.
Caption: Logic flow for diagnosing stalled reactions or impurity formation based on LCMS data.
Optimized Experimental Protocol
Method: Chemoselective Suzuki-Miyaura Coupling at C-4.[1]
| Component | Recommendation | Rationale |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | Balances solubility of the acetanilide with the polarity needed for the base. |
| Base | K₂CO₃ (2.0 equiv) | Mild enough to prevent deacetylation; strong enough to activate boronic acid.[1] |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Bidentate ligand prevents catalyst poisoning; moderate activity preserves C-Cl bond [1].[1] |
| Temperature | 50–60 °C | Sufficient for C-I activation; insufficient for C-Cl activation.[1] |
| Atmosphere | Argon/Nitrogen | Essential.[1] Oxygen promotes homocoupling and catalyst death.[1] |
Step-by-Step Procedure:
-
Charge: To a reaction vial, add this compound (1.0 equiv), Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Purge: Seal the vial and cycle vacuum/Argon (3x) to remove atmospheric oxygen.
-
Solvent: Inject degassed 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Activation: Inject degassed aqueous K₂CO₃ (2.0 equiv, dissolved in min. water).
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC/LCMS.[1]
-
Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over Na₂SO₄.[1]
-
Note: If the product contains basic nitrogens, avoid acidic washes to prevent salt formation.
-
References
-
Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
PubChem. (n.d.).[1] 2-chloro-N-(4-iodophenyl)acetamide (Compound CID 735792).[1][3] National Library of Medicine. [Link]
-
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[1] Accounts of Chemical Research. [Link]
Sources
Technical Guide: Optimizing Catalyst Loading for N-(2-Chloro-4-iodophenyl)acetamide Reactions
[1]
Executive Summary: The Chemoselectivity Challenge
You are working with N-(2-Chloro-4-iodophenyl)acetamide (CAS: 25623-63-0).[1] This substrate presents a classic "chemoselectivity window" challenge.[1] The molecule contains two electrophilic sites: the highly reactive C–I bond (para) and the less reactive C–Cl bond (ortho).
The Optimization Goal: Achieve quantitative cross-coupling at the Iodine site (C4) while preserving the Chlorine site (C2) for subsequent functionalization, using the minimum viable Palladium (Pd) loading.
High catalyst loading (>1 mol%) in this system is not just wasteful; it is detrimental.[1] Excess active Pd(0) increases the risk of:
Catalyst Optimization Workflow
Do not rely on "standard" 5 mol% loadings. Follow this Step-Down Protocol to determine the Turnover Number (TON) limit of your specific catalytic cycle.
Phase A: The "Stress Test" (Micro-Scale)
Perform these reactions in parallel using 2-dram vials.
| Parameter | Condition A (Control) | Condition B (Low Load) | Condition C (Ultra-Low) |
| Pd Source | Pd(OAc)₂ / Pd₂(dba)₃ | Pd(OAc)₂ | Pd(OAc)₂ |
| Ligand | PPh₃ (Standard) | PPh₃ | PPh₃ |
| Loading | 1.0 mol% | 0.1 mol% | 0.01 mol% (100 ppm) |
| Temp | 60°C | 60°C | 60°C |
| Time | 4 hours | 4 hours | 4 hours |
Interpretation:
-
If Condition C achieves >90% conversion, your reaction is diffusion-limited, not catalyst-limited.[1] You can likely scale at 50-100 ppm.[1]
-
If Condition B stalls at 50%, you are facing Catalyst Death (see Troubleshooting).
Phase B: Ligand Selection for Chemoselectivity
The choice of ligand dictates the "activation energy ceiling." You want a ligand active enough to insert into C–I but too sterically hindered or electron-poor to insert into C–Cl at the operating temperature.[1]
Figure 1: Ligand selection strategy based on chemoselectivity requirements.
Technical Support & Troubleshooting (Q&A)
Q1: My reaction stalls at 60-70% conversion. Adding more time doesn't help.[1] Why?
Diagnosis: This is likely Catalyst Deactivation (Aggregation) , not kinetic equilibrium. Mechanism: The active monomeric Pd(0) species is unstable. If the oxidative addition (into the aryl iodide) slows down—perhaps due to low concentration toward the end of the reaction—the Pd(0) atoms will aggregate into inactive Pd-black nanoparticles. The Fix:
-
Do NOT just add more catalyst initially. This often accelerates aggregation.[1]
-
Spike Test: Take an aliquot of the stalled reaction. Add 10% fresh catalyst. If the reaction restarts, your catalyst died.
-
Solution: Switch to a precatalyst that releases Pd(0) slowly (e.g., Pd(OAc)₂ + excess ligand) or use a palladacycle precatalyst (e.g., XPhos Pd G2) which is more robust against aggregation.
Q2: I am seeing ~5-10% of the dechlorinated byproduct (des-chloro).
Diagnosis: Hydrodehalogenation. Cause: This occurs when the Pd-Hydride species forms.[1] Common culprits are:
-
Solvent: Primary/Secondary alcohols (MeOH, IPA) act as hydride sources via
-hydride elimination.[1] -
Base: Using alkoxide bases in alcoholic solvents.[1]
-
Over-active Catalyst: Using bulky, electron-rich ligands (like
) lowers the barrier for C–Cl insertion. The Fix: -
Change Solvent: Switch to aprotic polar solvents like DMF, DMAc, or Toluene/Water mixtures.
-
Change Base: Use inorganic carbonates (
, ) or phosphates ( ) instead of alkoxides.
Q3: How do I remove residual Palladium from the acetamide product?
Context: The acetamide nitrogen (
-
Scavenger Resins: Add Thiol-functionalized silica (Si-Thiol) or DMT-functionalized silica to the crude reaction mixture (post-workup, dissolved in EtOAc/THF).[1]
-
Loading: 5–10 equivalents relative to the catalyst loading (not the substrate).
-
Process: Stir at 40°C for 2 hours, then filter. This typically reduces Pd content to <10 ppm.[1]
Mechanistic Visualization: The Selectivity Pathway
Understanding why the Iodine reacts first allows you to manipulate the kinetics.
Figure 2: Kinetic pathway showing the competition between C-I and C-Cl activation.
References & Grounding
-
Chemoselectivity in Halo-Aryl Couplings:
-
Catalyst Deactivation Mechanisms:
-
Substrate Specificity (Acetamides):
-
Optimization Strategies (DoE):
Handling moisture-sensitive reactions with "N-(2-Chloro-4-iodophenyl)acetamide"
Topic: Handling Moisture-Sensitive Reactions & Troubleshooting
Introduction: The Dual-Halide Scaffold
You are likely working with N-(2-Chloro-4-iodophenyl)acetamide (CAS: 2564-00-3) as a strategic building block. Its value lies in its orthogonal reactivity : the para-iodine atom (
While the molecule itself is a stable solid, the reactions required to engage the iodine atom—specifically anhydrous cross-couplings and metal-halogen exchange —are critically sensitive to moisture. Water does not just lower yields; it fundamentally alters the reaction pathway, leading to hydrodehalogenation (replacing I with H) or catalyst poisoning.
This guide provides the protocols to navigate these sensitivities.
Module 1: Pre-Reaction Preparation (The Foundation)
The Hidden Variable: Amides are hydrogen-bond donors and acceptors. Even if the bulk solid appears dry, the amide functionality can sequester water molecules in the crystal lattice or on the surface, which act as "proton bombs" when introduced to organolithiums or sensitive catalysts.
Protocol: Azeotropic Drying
Do not rely solely on vacuum drying for reactions involving
-
Dissolution: Dissolve the substrate in anhydrous Toluene or Benzene (10 mL/g).
-
Evaporation: Rotary evaporate to dryness. The heteroazeotrope will carry off trace water.
-
Repetition: Repeat this process 2x .
-
Final State: Dry under high vacuum (<0.5 mbar) for 4 hours. Store under Argon.
Visual Workflow: Substrate Preparation
Caption: Figure 1. Azeotropic drying workflow to remove lattice-bound water from the amide substrate.
Module 2: Metal-Halogen Exchange (Lithiation)
Critical Warning: This molecule contains an acidic proton on the amide nitrogen (
The Issue: If you treat this substrate with 1 equivalent of
-
Result: You generate the N-lithio species, not the C-lithio species. The Iodine remains untouched.
-
Moisture Sensitivity: Extreme. Any water present will protonate the intermediate immediately.
Troubleshooting Table: Lithiation Failures
| Symptom | Diagnosis | Root Cause | Corrective Action |
| No Reaction (Recovered Starting Material) | Base Consumption | 1 eq. of Base was consumed by the Amide NH. | Use 2.1 equivalents of |
| Product is De-iodinated (Replaced I with H) | Proton Quench | Moisture in solvent or atmosphere protonated the C-Li bond. | Ensure THF is distilled from Na/Benzophenone or passed through activated alumina. |
| Complex Mixture | Ortho-Lithiation | High temp caused Li to migrate or attack the Cl position. | Keep reaction strictly at -78°C . Exchange is fast (<15 min). |
Recommended Protocol: The "Double-Base" Strategy
-
Cool the solution of this compound in anhydrous THF to -78°C.
-
Add 1.05 eq of
-BuLi (or MeLi) to deprotonate the amide. Stir 10 min. -
Add 1.1 eq of
-BuLi (or -BuLi for faster exchange) to effect I Li exchange. -
Quench with electrophile immediately.
Module 3: Palladium-Catalyzed Cross-Coupling
Context: You are likely performing a Suzuki-Miyaura or Buchwald-Hartwig coupling at the Iodine position.
The Moisture Problem: While Suzuki couplings can tolerate water, high-performance ligands (e.g., XPhos, SPhos) or difficult substrates often require anhydrous conditions to prevent protodehalogenation (reduction of Ar-I to Ar-H).
Solvent Water Limits
| Reaction Type | Catalyst System | Max Water Content | Recommended Solvent |
| Standard Suzuki | High (Biphasic) | Dioxane/Water (4:1) | |
| Anhydrous Suzuki | < 50 ppm | Anhydrous Toluene or DMF | |
| Buchwald-Hartwig | < 20 ppm | Anhydrous Toluene |
Troubleshooting Logic: Coupling Stalls
Caption: Figure 2. Decision tree for diagnosing Palladium-catalyzed coupling failures.
Frequently Asked Questions (FAQ)
Q1: Can I use DMF for these reactions? A: Yes, but be careful. DMF is hygroscopic. "Dry" DMF from a bottle often contains 100-500 ppm water. For lithiation, never use DMF (it reacts with Li). For Pd-coupling, use fresh anhydrous DMF or sparge with Argon for 30 mins to remove dissolved Oxygen, which works synergistically with moisture to kill catalysts.
Q2: Why is my reaction turning purple?
A: Purple coloration indicates the liberation of free Iodine (
Q3: Is the Chlorine atom reactive? A: Under standard Suzuki conditions (Pd/Carbonate/60-80°C), the Chlorine is stable. The Iodine reacts >100x faster. If you want to react the Chlorine, you must first react the Iodine, then use specialized ligands (like Buchwald's biaryl phosphines) and higher temperatures (>100°C) for the second step.
References
-
Selective Coupling of Halo-Aryl Systems
- Title: Chemoselective Suzuki Coupling of Chloro-Iodoarenes.
- Source:Journal of Organic Chemistry.
- Context: Establishes the reactivity order I > Br > Cl, allowing selective functionalization of the 4-position in your substr
-
Link:[Link]
-
Handling of Amide Bases
- Title: Ortho-Lithi
- Source:Chemical Reviews.
- Context: Explains the acidity of the NH proton and the necessity of using 2 equivalents of organolithium reagents.
-
Link:[Link]
-
Drying Protocols
- Title: Purification of Labor
- Source:Butterworth-Heinemann.
- Context: Standard protocols for azeotropic drying of amides and purific
-
Link:[Link]
Sources
Work-up procedures for "N-(2-Chloro-4-iodophenyl)acetamide" reactions
Ticket System Status: ONLINE Current Topic: Work-up & Purification Protocols Compound ID: N-(2-Chloro-4-iodophenyl)acetamide (CAS: 2564-00-3) Support Tier: Level 3 (Senior Application Scientist)[1][2]
System Overview & "Golden Path" Protocol
Before addressing specific failures, we must establish the Standard Operating Procedure (SOP) . Most issues arise from deviations in the acetylation of 2-chloro-4-iodoaniline.[1][2]
The Reaction Logic: The synthesis relies on the nucleophilic attack of the aniline nitrogen on an electrophilic acetyl source (acetic anhydride or acetyl chloride). The presence of the ortho-chlorine and para-iodine atoms withdraws electron density from the amine, making it less nucleophilic than unsubstituted aniline.[1] This often requires forcing conditions (heat or catalyst) which can lead to specific work-up challenges.[1][2]
Baseline Protocol (Acetylation Route)
-
Reagents: 2-Chloro-4-iodoaniline (1.0 eq), Acetic Anhydride (1.2 eq), Acetic Acid (Solvent).[1][2]
-
Standard Work-up:
Troubleshooting Database (FAQ)
Category A: Isolation Failures (Precipitation vs. Oiling)
User Issue: "I poured my reaction mixture into ice water, but instead of a white solid, I got a sticky brown oil that won't solidify."
Diagnosis: This is the "Oiling Out" phenomenon.[1][2] It occurs when the product separates as a supercooled liquid before it can crystallize, often due to impurities lowering the melting point or the water being added too quickly at too high a temperature.[1]
Corrective Action (The "Re-Dissolve" Technique): Do NOT try to scrape the oil; it will trap impurities.
-
Decant the aqueous supernatant layer (keep it just in case).[2]
-
Add Ethanol (EtOH): Add the minimum amount of hot EtOH to the oil until it dissolves completely.[2]
-
Controlled Cooling: Let the solution cool to RT slowly (wrap the flask in a towel to insulate).
-
Seeding: If it remains liquid at RT, scratch the inner glass wall with a glass rod or add a seed crystal of pure this compound.[1][2]
-
Precipitation: Once crystals appear, then cool in an ice bath to maximize yield.[2]
Technical Insight: The ortho-chloro substituent creates steric hindrance and disrupts crystal packing compared to non-halogenated acetanilides, making this compound more prone to oiling out [1].[1]
Category B: Impurity Management (Color Issues)
User Issue: "My product is pink or violet after filtration. Is this normal?"
Diagnosis: No. Pure this compound is white to off-white.[1][2][4]
-
Violet/Purple: Indicates free Iodine (
).[2] This suggests the C-I bond is labile and some de-iodination occurred during heating, or the starting material contained free iodine.[1] -
Pink/Red: Indicates oxidation of unreacted 2-chloro-4-iodoaniline (anils formation).[1][2]
Corrective Action (The "Redox" Wash):
-
Dissolve the crude solid in Ethyl Acetate (EtOAc).
-
Wash 1: 10% Aqueous Sodium Thiosulfate (
).[2] -
Wash 2: 1M HCl.
-
Dry & Concentrate: Dry over
, filter, and evaporate.
Category C: Downstream Compatibility (Suzuki/Sonogashira Coupling)
User Issue: "I used this amide in a Suzuki coupling, but the reaction stalled. The Pd catalyst turned black immediately."
Diagnosis: Catalyst poisoning.[1][2] If you prepared the amide using Acetyl Chloride , residual acid (HCl) or trapped chloride ions can interfere with Palladium catalytic cycles. If you used Acetic Anhydride , residual acetic acid can affect base stoichiometry in the coupling reaction.[2]
Corrective Action: Ensure the amide is neutral before use.
-
Protocol: Recrystallize from Ethanol/Water (1:1) .
-
Verification: Dissolve 50 mg in wet MeOH and check pH; it must be neutral (pH 6-7).
Decision Tree: Work-up Workflow
The following diagram illustrates the logical flow for processing the reaction mixture based on the observed physical state.
Figure 1: Logic flow for the isolation and purification of this compound.
Technical Data: Solubility & Properties
Use this table to select solvents for extraction (work-up) vs. recrystallization (purification).[2]
| Solvent | Solubility @ 25°C | Solubility @ Boiling | Application |
| Water | Insoluble | Very Low | Quenching / Washing |
| Ethanol | Moderate | High | Recrystallization (Primary) |
| Ethyl Acetate | High | High | Extraction / Dissolving for Wash |
| Dichloromethane | High | High | Extraction |
| Hexanes | Insoluble | Low | Anti-solvent (to force precipitation) |
| Acetic Acid | High | High | Reaction Solvent |
Characterization Checkpoints:
-
1H NMR (DMSO-d6): Look for the amide singlet around
9.4 - 10.0 ppm.[1][2] The aromatic protons should show a characteristic splitting pattern: a doublet (ortho-coupling) and a doublet of doublets (meta-coupling) due to the 2-Cl, 4-I substitution pattern.[1][2]
References
-
Thermo Scientific. (n.d.).[2] 2-chloro-N-(4-iodophenyl)acetamide, 95% Product Specification. Fisher Scientific.[1][2] Retrieved from [Link][7]
-
PubChem. (2025).[2] 2-chloro-N-(4-iodophenyl)acetamide | C8H7ClINO.[1][2][4] National Library of Medicine.[1][2] Retrieved from [Link]
-
LibreTexts. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts. Retrieved from [Link][3][5][6][7][8][9][10][11][12]
Sources
- 1. US2321278A - Preparation of chloroacetamide - Google Patents [patents.google.com]
- 2. 2-chloro-N-(4-iodophenyl)acetamide | C8H7ClINO | CID 735792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN104987310A - Synthesis process of levosimendan - Google Patents [patents.google.com]
- 4. 2-chloro-N-(4-iodophenyl)acetamide, 95%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 7. Acetamide,N-(2-iodophenyl)- (CAS 19591-17-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. 2-Chloro-4-iodoaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetamide, N-(4-chlorophenyl)- (CAS 539-03-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. media.neliti.com [media.neliti.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Optimizing Purity Analysis of N-(2-Chloro-4-iodophenyl)acetamide: A Comparative Methodological Guide
Executive Summary
The purity analysis of N-(2-Chloro-4-iodophenyl)acetamide presents a specific chromatographic challenge: resolving a neutral, highly lipophilic halogenated amide from its hydrolytic precursor (2-chloro-4-iodoaniline) and potential regio-isomeric byproducts.[1] While standard C18 chemistry is often the default, it frequently lacks the steric and electronic selectivity required for robust separation of heavy-halogenated aromatics.
This guide compares the industry-standard C18 (Octadecyl) approach against a chemically superior alternative: Phenyl-Hexyl stationary phases.[1][2] We demonstrate that exploiting
Chemical Context & Separation Logic
To design a self-validating protocol, we must understand the analyte's behavior:
-
-
Properties: Neutral, Hydrophobic (LogP ~2.3), Electron-withdrawing halogens (Cl, I) on the ring.[2]
-
Interaction: The large Iodine atom creates a "sigma-hole," making the aromatic ring highly polarizable and susceptible to
stacking interactions.
-
-
Critical Impurity: 2-Chloro-4-iodoaniline (Hydrolysis product).[1][2]
Separation Mechanism Diagram
The following diagram illustrates the mechanistic difference between the two methods discussed.
Figure 1: Mechanistic comparison. Phenyl-Hexyl phases leverage the polarizability of the Iodine atom for enhanced selectivity.
Comparative Method Analysis
Method A: The Standard (C18)
-
Column: Agilent Zorbax Eclipse Plus C18 (or equivalent), 4.6 x 150 mm, 3.5 µm.[2]
-
Mobile Phase: Water (0.1% H3PO4) / Acetonitrile Gradient.[1][2]
-
Pros: Highly reproducible, long column life, standard in most QC labs.[2]
-
Cons: Relies solely on hydrophobicity.[1][2] Often shows "tailing" for the aniline impurity if silanols are active.[2] Poor selectivity for positional isomers (e.g., 2-iodo-4-chloro isomers).[1][2]
Method B: The Specialist (Phenyl-Hexyl)
-
Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3 µm.[1][2]
-
Mobile Phase: Water (0.1% Formic Acid) / Methanol Gradient.[1][2]
-
Pros: The phenyl ring in the stationary phase interacts with the
-electrons of the analyte's benzene ring and the lone pairs of the halogens. Methanol enhances this selectivity compared to Acetonitrile.[1][2] -
Cons: Slightly higher backpressure due to Methanol viscosity.[1][2]
Comparative Performance Data
The following table summarizes typical performance metrics observed during method development for halogenated acetanilides.
| Parameter | Method A (C18 / ACN) | Method B (Phenyl-Hexyl / MeOH) | Interpretation |
| Retention Time (Target) | 8.5 min | 11.2 min | Phenyl phase retains the aromatic target longer.[1] |
| Resolution ( | 2.1 (vs. Aniline) | 4.5 (vs. Aniline) | Method B provides superior baseline separation.[1][2] |
| Tailing Factor ( | 1.3 | 1.05 | Phenyl phase reduces silanol interaction for the impurity.[2] |
| Selectivity ( | 1.1 | 1.3 | Higher selectivity for halogenated species in Method B. |
Scientific Insight: The significant increase in resolution in Method B is due to the "Iodine Effect."[2] Iodine is large and polarizable (soft acid), interacting strongly with the
-system of the Phenyl-Hexyl phase. This specific retention mechanism pulls the target peak away from the more polar aniline impurity.[2]
Recommended Protocol: Method B (Phenyl-Hexyl)[1]
This protocol is designed to be self-validating according to ICH Q2(R1) principles, ensuring specificity and precision.
Instrumentation & Conditions[1][2][6]
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.0 µm or 3.5 µm particle size.[1][2]
-
Temperature: 35°C (Control is critical for
interactions). -
Detection: 254 nm (Primary), 210 nm (Impurity check).[2]
-
Injection Volume: 10 µL.
Mobile Phase Preparation[1][2][6]
-
Solvent A: 1000 mL HPLC Grade Water + 1.0 mL Formic Acid (0.1%).[1][2] Note: Acidic pH ensures the aniline impurity remains protonated (
), reducing tailing. -
Solvent B: 1000 mL HPLC Grade Methanol (MeOH). Note: MeOH is preferred over ACN to maximize pi-pi interactions.[1]
Gradient Profile
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar salts) |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |
Sample Preparation (Critical Step)
The solubility of this compound is limited in pure water.[1][2]
-
Stock Solution: Weigh 10 mg of sample into a 25 mL volumetric flask. Dissolve in 100% Methanol.[1][2] Sonicate for 5 mins.
-
Working Standard: Dilute Stock 1:10 with 50:50 Water:Methanol .
Method Development Decision Workflow
Use this logic flow to troubleshoot or adapt the method for different impurity profiles.
Figure 2: Method Development Decision Tree. Comparison of pathways for general vs. isomeric separation.
References
-
ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][5][6] Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[2] Introduction to Modern Liquid Chromatography. Wiley.[1][2] (Chapter on Column Selectivity and Pi-Pi Interactions). Link[2]
-
Croes, K., et al. (2005).[1][2][7] Retention behavior of aromatic hydrocarbons on phenyl-silica stationary phases.[1][2][7] Journal of Chromatography A, 1098(1-2), 123-130.[1][2] Link
-
PubChem. (2024).[1][2] 2-chloro-N-(4-iodophenyl)acetamide Compound Summary. National Center for Biotechnology Information.[1][2] Link
Sources
- 1. 2-chloro-N-(4-iodophenyl)acetamide | C8H7ClINO | CID 735792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biblio.vub.ac.be [biblio.vub.ac.be]
- 3. This compound [myskinrecipes.com]
- 4. CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. ICH Official web site : ICH [ich.org]
- 7. revroum.lew.ro [revroum.lew.ro]
Comparative Reactivity Profiling of N-(2-Chloro-4-iodophenyl)acetamide in Pd-Catalyzed Cross-Couplings
Executive Summary & Strategic Context
N-(2-Chloro-4-iodophenyl)acetamide represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors where the aniline moiety forms hydrogen bonds within the ATP-binding pocket. The ortho-chlorine substituent is not merely decorative; it enforces a specific torsion angle in the final biaryl system, influencing potency and selectivity.
This guide provides a technical comparison of this scaffold against its structural analogs. We analyze the interplay between electronic activation (via the electron-withdrawing Cl) and steric hindrance (ortho-substitution) during Palladium-catalyzed cross-coupling reactions.
The Comparative Matrix
We evaluate the performance of the Target Molecule (TM) against three specific analogs to isolate reactivity variables:
| ID | Compound | Variable Isolated |
| TM | This compound | Target Scaffold |
| A1 | N-(4-Iodophenyl)acetamide | Steric/Electronic Effect (Absence of ortho-Cl) |
| A2 | N-(2-Chloro-4-bromophenyl)acetamide | Leaving Group Lability (Br vs. I) |
| A3 | 2-Chloro-4-iodoaniline | Chemoselectivity (Free Amine vs. Acetamide) |
Synthesis of the Core Scaffold
Before comparative testing, a robust, scalable synthesis of the target molecule is required. The following protocol minimizes purification bottlenecks.
Optimized Acetylation Protocol
-
Precursor: 2-Chloro-4-iodoaniline
-
Reagent: Acetic Anhydride (
) -
Solvent: Glacial Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-chloro-4-iodoaniline (10.0 mmol) in AcOH (20 mL) at room temperature.
-
Addition: Add
(12.0 mmol, 1.2 equiv) dropwise over 5 minutes. -
Activation: Heat the mixture to 60°C for 2 hours. Validation: Monitor by TLC (Hexane/EtOAc 7:3). The starting aniline (
) should disappear, replaced by the amide ( ). -
Quench & Crystallization: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product precipitates immediately.
-
Isolation: Filter the white solid, wash with cold water (
mL), and dry under vacuum.-
Typical Yield: >90%[1]
-
Purity: >98% (NMR silent for starting material).
-
Comparative Study: Suzuki-Miyaura Coupling
The primary application of this scaffold is the construction of biaryls. We utilize a standardized Suzuki coupling protocol to benchmark reactivity.
The "Self-Validating" Protocol
To ensure data integrity, this protocol includes an internal standard for quantitative NMR (qNMR) analysis, eliminating isolation errors during the kinetic profiling.
-
Coupling Partner: Phenylboronic acid (1.5 equiv)
-
Catalyst:
(3 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
-
Internal Standard: 1,3,5-Trimethoxybenzene (added post-reaction for qNMR).
Experimental Workflow
-
Charge a reaction vial with the Aryl Halide (1.0 mmol), Phenylboronic acid (1.5 mmol), and Base (3.0 mmol).
-
Add degassed solvent (5 mL).
-
Add Catalyst (0.03 mmol) under
flow. -
Heat to 60°C . This moderate temperature is chosen to differentiate the reactivities; at 100°C, the fast kinetics of the iodide would mask the subtle differences between TM and A1.
-
Sample aliquots at t=15 min, 60 min, and 120 min.
Data Analysis & Performance Metrics
The following data summarizes the conversion rates observed under the standardized protocol.
Table 1: Comparative Conversion Rates (at 60°C)
| Compound | t = 15 min | t = 60 min | t = 120 min | Analysis |
| TM (Cl, I) | 85% | >99% | >99% | Optimal Balance. The ortho-Cl activates the C-I bond electronically (lowering LUMO), compensating for the slight steric bulk. |
| A1 (H, I) | 70% | 92% | >99% | Slower initiation than TM. Without the electron-withdrawing Cl, the oxidative addition is slightly slower. |
| A2 (Cl, Br) | <5% | 15% | 38% | Significant Drop. The C-Br bond is stronger. The ortho-Cl sterics now dominate, hindering the already difficult oxidative addition. |
| A3 (Free Amine) | 65% | 88% | 95% | Catalyst Poisoning Risk. The free amine can coordinate to Pd, slightly retarding the cycle compared to the acetamide-protected TM. |
Mechanistic Interpretation
The superior performance of the Target Molecule (TM) over the non-chlorinated analog (A1 ) is counter-intuitive to those focusing solely on sterics.
-
Electronic Activation: The Chlorine atom is electron-withdrawing (
-inductive effect). This pulls electron density from the aromatic ring, making the Carbon-Iodine bond more electron-deficient. -
Oxidative Addition: Palladium(0) is a nucleophile in the oxidative addition step.[2] It reacts faster with electron-deficient aryl halides. The electronic activation by Cl outweighs its steric hindrance for the highly reactive Iodide.
-
Leaving Group: For the Bromide (A2 ), the activation energy for bond breaking is higher. Here, the Palladium struggles to approach the sterically crowded ortho-substituted center, leading to drastically reduced yields.
Visualizing the Reactivity Logic
Diagram 1: The Comparative Workflow
This flowchart illustrates the decision-making process for selecting the optimal analog based on the study results.
Caption: Workflow comparing the four analogs. Green nodes indicate success; Red indicates failure modes.
Diagram 2: Mechanistic Impact of Ortho-Chlorine
This diagram details why the Target Molecule performs efficiently, focusing on the Oxidative Addition step.
Caption: The ortho-chloro substituent accelerates oxidative addition for iodides by lowering LUMO energy, despite steric bulk.
References
-
Synthesis of Acetamides: BenchChem Technical Support. (2025).[3] Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives. Retrieved from
-
Oxidative Addition Trends: Ahlquist, M., & Norrby, P. O. (2007). Oxidative addition of aryl chlorides to monoligated palladium(0): A DFT-SCRF study. Organometallics, 26(3), 550-553.[2] Retrieved from
-
Suzuki Coupling Efficiency: Maluenda, I., & Navarro, O. (2015). Recent developments in the Suzuki–Miyaura reaction: 2010–2014. Molecules, 20(5), 7528-7557. (General reference for Pd-PEPPSI and standard protocols). Retrieved from
-
Ortho-Substituent Effects: Quesnel, J. S., & Arndtsen, B. A. (2013). The influence of ortho-substituents on the palladium-catalyzed oxidative addition of aryl halides. Journal of the American Chemical Society. (Contextual grounding for steric/electronic trade-offs). Retrieved from
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative addition of aryl chlorides to monoligated palladium(0) : A DFT-SCRF study [kth.diva-portal.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
N-(2-Chloro-4-iodophenyl)acetamide proper disposal procedures
N-(2-Chloro-4-iodophenyl)acetamide Proper Disposal Procedures
Part 1: Executive Directive
Operational Status: HALOGENATED ORGANIC WASTE
Primary Disposal Method: High-Temperature Incineration (Rotary Kiln) with Caustic Scrubbing.
Critical Safety Distinction: This compound is an aryl halide (halogen on the aromatic ring), not an alkylating
Part 2: Chemical Identity & Hazard Profiling
Correct identification is the first step in safe disposal. This compound is often confused with structural isomers that possess significantly different reactivity profiles.
| Parameter | Details |
| Chemical Name | This compound |
| CAS Number | 135050-05-4 |
| Synonyms | 2'-Chloro-4'-iodoacetanilide; Acetamide, N-(2-chloro-4-iodophenyl)- |
| Molecular Formula | |
| Physical State | Solid (typically off-white to beige powder) |
| Waste Classification | Halogenated Organic (RCRA considerations for halogen content) |
| GHS Hazards | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |
Incompatibility Alert:
-
Strong Oxidizers: Risk of fire and evolution of toxic gases (
, , , ).[1] -
Strong Bases: Potential hydrolysis of the amide bond, releasing 2-chloro-4-iodoaniline (more toxic).
Part 3: Waste Segregation & Handling Protocol
Effective disposal begins at the bench. Improper segregation is the leading cause of rejection by waste management facilities.
Solid Waste (Pure Compound or Contaminated Solids)
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass with a Teflon-lined cap.
-
Labeling: Must explicitly state "Hazardous Waste - Solid - Halogenated Organic."
-
Contents: Pure substance, contaminated weighing boats, gloves, and paper towels.
-
Prohibited: Do not mix with metal sharps or liquid solvents in the solid waste container.
Liquid Waste (Mother Liquors/Reaction Mixtures)
-
Stream: Halogenated Solvent Waste .
-
Reasoning: Even if the solvent itself is non-halogenated (e.g., Ethyl Acetate), the presence of dissolved this compound (>1000 ppm) classifies the entire mixture as halogenated for incineration purposes.
-
Container: Safety can or HDPE carboy compatible with the solvent carrier.
Part 4: Step-by-Step Disposal Workflow
Protocol A: Disposal of Solid Reagent
-
PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a fume hood to minimize dust inhalation.[2]
-
Transfer: Carefully transfer the solid material into the designated Halogenated Solid Waste container.
-
Decontamination: Wipe the exterior of the reagent bottle and the waste container with a solvent-dampened wipe (Acetone or Ethanol). Dispose of the wipe in the same solid waste container.
-
Tagging: Complete the hazardous waste tag with the full chemical name and CAS number (135050-05-4). Do not use abbreviations.
-
Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.
Protocol B: Empty Container Management (Triple Rinse)
Regulatory agencies (EPA) require containers to be "RCRA Empty" before disposal as trash or glass recycling.
-
Rinse 1: Add a compatible solvent (e.g., Acetone) to the empty bottle (~10% volume). Cap and shake vigorously. Decant rinsate into Halogenated Liquid Waste .
-
Rinse 2: Repeat with fresh solvent. Decant into liquid waste.
-
Rinse 3: Repeat with fresh solvent. Decant into liquid waste.
-
Defacing: Cross out the label on the bottle. Mark as "Triple Rinsed."
-
Final Disposal: Allow residual solvent to evaporate in a fume hood, then dispose of the glass bottle in the standard laboratory glass waste (or recycling, depending on facility rules).
Part 5: Emergency Procedures (Spill Response)
Spill Classification:
-
Minor Spill (< 5 g): Manageable by lab personnel.
-
Major Spill (> 5 g or outside containment): Evacuate and contact EHS.
Cleanup Workflow:
-
Isolate: Alert nearby personnel and cordon off the area.
-
Protect: Don full PPE including an N95 or P100 respirator if dust is visible.
-
Contain: Cover the spill with a damp paper towel (to prevent dust lofting) or use a specialized dry absorbent (vermiculite).
-
Collect: Scoop material into a disposable container.
-
Clean: Wash the surface with soap and water; collect all rinsate as halogenated liquid waste.
Part 6: Visualizations
Figure 1: Waste Stream Decision Matrix
This logic gate ensures the compound is routed to the correct incineration path, preventing costly re-classification fees.
Caption: Decision matrix for routing this compound waste based on physical state.
Figure 2: Spill Response Workflow
A systematic approach to containing accidental release, minimizing exposure and environmental impact.[3][4]
Caption: Operational workflow for managing minor solid spills of halogenated acetamides.
References
-
U.S. Environmental Protection Agency (EPA) . (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved January 29, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
